2-Oxo-2-phenylethanethioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-phenylethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROJBKRFGRRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Oxo-2-phenylethanethioamide
This guide details the synthesis and mechanistic underpinnings of 2-Oxo-2-phenylethanethioamide (also known as
Executive Summary
The synthesis of 2-oxo-2-phenylethanethioamide (
This guide analyzes three distinct pathways, ranked by their utility for specific research goals:
-
The Acyl Cyanide Route (Primary Protocol): Best for generating the unsubstituted primary thioamide (
).[1] -
The Modified Willgerodt-Kindler (Green Route): Best for generating stable
-dialkyl derivatives.[1][2] -
Selective Thionation (Lawesson’s Route): Best for converting existing
-keto amides.[1]
Part 1: The Acyl Cyanide Route (Nucleophilic Thio-Addition)
Target: Primary Thioamide (
This is the most direct method to access the unsubstituted parent molecule. Acyl cyanides possess a "masked" amide character.[1] The nitrile carbon is highly electrophilic due to the adjacent carbonyl, making it susceptible to attack by bisulfide (
Experimental Protocol
-
Precursor: Benzoyl Cyanide (
).[1][2] -
Reagents: Hydrogen Sulfide (
) gas or Sodium Hydrosulfide ( ), Diethylamine (catalyst).[1][2] -
Solvent: Anhydrous Benzene or Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Setup: Charge a flame-dried 3-neck flask with benzoyl cyanide (10 mmol) and anhydrous DCM (50 mL). Maintain temperature at 0°C.
-
Catalyst Addition: Add a catalytic amount of diethylamine (0.1 eq).[1] The base activates the
and the nitrile carbon. -
Addition: Bubble dry
gas through the solution for 30–45 minutes. Alternatively, add (1.1 eq) dissolved in minimal ethanol dropwise.[1][2] -
Monitoring: The reaction is rapid. Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the nitrile stretch (
) in IR indicates completion. -
Workup: Evaporate solvent under reduced pressure (keep bath
to prevent decomposition). Recrystallize the yellow residue from benzene/petroleum ether.[1]
Mechanistic Insight
The reaction proceeds via the direct nucleophilic attack of the hydrosulfide anion on the nitrile carbon. The adjacent carbonyl group exerts a strong
Caption: Nucleophilic addition of hydrogen sulfide to benzoyl cyanide, facilitated by carbonyl activation.
Part 2: The Modified Willgerodt-Kindler Reaction
Target:
While the classic Willgerodt reaction converts alkyl aryl ketones to terminal thioamides, the modified arylglyoxal route specifically yields
Experimental Protocol
-
Precursor: Phenylglyoxal monohydrate (
).[1][2] -
Reagents: Elemental Sulfur (
), Secondary Amine (Morpholine or Piperidine).[1][2] -
Conditions: Solvent-free, 80°C.
Step-by-Step Workflow:
-
Mixture: In a reaction vial, combine phenylglyoxal monohydrate (1.0 mmol), elemental sulfur (1.5 eq), and morpholine (1.2 eq).
-
Heating: Heat the neat mixture to 80°C. The mixture will melt and become homogeneous.
-
Reaction: Stir for 45–60 minutes. The amine acts as both reactant and basic catalyst to open the sulfur ring.
-
Workup: Cool to room temperature. Add ethanol (5 mL) to precipitate the product. Filter and wash with cold ethanol.[1]
Mechanistic Insight
Unlike the standard Willgerodt reaction which involves migration of the carbonyl, this variation preserves the
-
Imine Formation: The amine condenses with the aldehyde of the glyoxal to form an enamine/iminium intermediate.
-
Sulfur Attack: The nucleophilic sulfur attacks the
-carbon (or the enamine double bond).[1] -
Redox: The intermediate undergoes an internal redox process where the
bond is oxidized to without reducing the ketone.[1]
Caption: The modified Willgerodt-Kindler pathway utilizing arylglyoxals to retain the alpha-keto functionality.
Part 3: Selective Thionation (Lawesson’s Reagent)
Target: Conversion of existing
This method is used when the amide bond is already formed.[1] The challenge is chemoselectivity : Lawesson’s Reagent (LR) can thionate both ketones and amides. However, amides are generally more nucleophilic (via the oxygen) than ketones, allowing for kinetic selectivity.[1][2]
Experimental Protocol
Step-by-Step Workflow:
-
Stoichiometry: Dissolve benzoylformamide (1.0 eq) in dry DME. Add LR (0.55 eq).[1] Note: LR provides two sulfur atoms per molecule.[1]
-
Temperature Control: Heat to 60°C. Do not reflux vigorously, as high heat promotes thionation of the ketone to a thioketone (which is unstable and leads to polymerization).
-
Duration: Monitor closely by TLC. The reaction typically completes in 1–3 hours.[1]
-
Quench: Cool and filter off the solid byproduct (polymeric phenylphosphonothioic anhydride).
-
Purification: Flash chromatography is essential to remove phosphorus impurities.[1]
Mechanistic Insight
LR dissociates into a dithiophosphine ylide.[1][3][4] The amide oxygen attacks the phosphorus, forming a four-membered thiaoxaphosphetane ring.[1] The driving force is the formation of the stable
Comparative Data Summary
| Feature | Acyl Cyanide Route | Willgerodt-Kindler (Modified) | Lawesson's Thionation |
| Product Scope | Primary Thioamides ( | Tertiary Thioamides ( | Pre-functionalized Amides |
| Atom Economy | High | Medium (Amine excess) | Low (Phosphorus waste) |
| Reaction Time | < 1 Hour | 1 Hour | 1–3 Hours |
| Key Risk | Toxic Gas ( | Amines can be odorous | Chemoselectivity (Over-thionation) |
| Yield | 85–95% | 70–90% | 60–80% |
References
-
Modified Willgerodt-Kindler Reaction
-
Lawesson's Reagent Mechanism
-
Acyl Cyanide Reactivity
-
General Thioamide Synthesis
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Oxo-2-phenylethanethioamide
This guide provides a comprehensive technical overview of the spectroscopic analysis of 2-Oxo-2-phenylethanethioamide, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this α-keto thioamide through various spectroscopic techniques.
Introduction
2-Oxo-2-phenylethanethioamide belongs to the class of α-keto thioamides, which are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles. The presence of adjacent carbonyl and thiocarbonyl groups imparts unique chemical reactivity and spectroscopic properties to this molecule. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
A notable feature of 2-Oxo-2-phenylethanethioamide is its potential for keto-enol-enethiol tautomerism, an equilibrium between the diketo, enol, and enethiol forms. Spectroscopic analysis, particularly NMR and UV-Vis, provides a powerful tool to investigate this dynamic process.
Synthesis of 2-Oxo-2-phenylethanethioamide
The synthesis of 2-Oxo-2-phenylethanethioamide can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent route. This reaction typically involves the treatment of an aryl ketone, such as acetophenone, with sulfur and a secondary amine, like morpholine. A proposed mechanism for the formation of 2-Oxo-2-phenylethanethioamide from acetophenone is illustrated in Figure 1[1].
Figure 1: Proposed mechanism for the generation of 2-Oxo-2-phenylethanethioamide from acetophenone via a modified Willgerodt-Kindler reaction[1].
Spectroscopic Data Analysis
The following sections provide a detailed analysis of the expected spectroscopic data for 2-Oxo-2-phenylethanethioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Oxo-2-phenylethanethioamide, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Oxo-2-phenylethanethioamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile proton signals and the keto-enol equilibrium.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Oxo-2-phenylethanethioamide is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the thioamide group. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups.
-
Aromatic Protons (C₆H₅): The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the anisotropic effect of the C=O bond. A complex multiplet pattern is anticipated.
-
Thioamide Protons (-CSNH₂): The two protons of the primary thioamide group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on the solvent and concentration and can range from δ 8.5 to 10.0 ppm. The absence of an adjacent chiral center means these protons are chemically equivalent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. For comparison, the carbonyl carbon in 2-oxo-2-phenylethyl diisopropylcarbamate appears at δ 193.91 ppm[2].
-
Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon is also highly deshielded and is expected to appear even further downfield than the carbonyl carbon, typically in the range of δ 200-210 ppm. In related thioamides, the C=S signal has been observed around δ 206-209 ppm[3].
-
Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the carbonyl group) will likely be a quaternary signal with a lower intensity. The chemical shifts of the ortho, meta, and para carbons will be distinct.
-
No Aliphatic Carbons: There are no sp³ hybridized carbon atoms in the primary structure of 2-Oxo-2-phenylethanethioamide.
Table 1: Predicted NMR Spectroscopic Data for 2-Oxo-2-phenylethanethioamide
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.4 - 7.6 | Multiplet | 3H | m, p-H |
| Aromatic | 7.8 - 8.0 | Multiplet | 2H | o-H |
| Thioamide | 8.5 - 10.0 | Broad Singlet | 2H | -CSNH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | 128.0 - 130.0 | m, o-C | ||
| Aromatic | ~134.0 | p-C | ||
| Aromatic | ~135.0 | ipso-C | ||
| Carbonyl | 190.0 - 200.0 | C=O | ||
| Thiocarbonyl | 200.0 - 210.0 | C=S |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 2-Oxo-2-phenylethanethioamide will be characterized by the stretching vibrations of the N-H, C=O, and C=S bonds, as well as vibrations associated with the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
FT-IR Spectral Analysis
-
N-H Stretching: The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the region of 3400-3100 cm⁻¹. The presence of two bands is characteristic of a primary amide or thioamide.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1660 cm⁻¹. The conjugation with the phenyl ring will lower the frequency compared to a simple aliphatic ketone.
-
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is generally weaker than the C=O stretch and appears at a lower frequency, typically in the range of 1250-1050 cm⁻¹. This band can sometimes be coupled with other vibrations, making it less distinct.
-
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the primary thioamide is expected around 1620-1590 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for 2-Oxo-2-phenylethanethioamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3100 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C=O Stretch | 1680 - 1660 | Strong |
| N-H Bend | 1620 - 1590 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C=S Stretch | 1250 - 1050 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause significant fragmentation, while ESI will likely show a prominent protonated molecule peak [M+H]⁺.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Mass Spectral Analysis (Predicted for EI)
-
Molecular Ion Peak (M⁺): The molecular ion peak for 2-Oxo-2-phenylethanethioamide (C₈H₇NOS) is expected at m/z = 165.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl and thiocarbonyl groups is a likely fragmentation pathway. This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a very stable and abundant fragment.
-
Loss of the Thioamide Group: Fragmentation could also involve the loss of the thioamide group as ·CSNH₂ (m/z = 59), leading to a fragment at m/z = 106 (C₆H₅CO⁺ + H).
-
Phenyl Cation: Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z = 77.
-
Figure 2: Predicted key fragmentation pathway for 2-Oxo-2-phenylethanethioamide under Electron Ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and tautomeric equilibria.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of 2-Oxo-2-phenylethanethioamide in various solvents of differing polarity (e.g., hexane, ethanol, acetonitrile, water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Scan the absorbance of the solutions over a wavelength range of approximately 200-800 nm.
-
Use the pure solvent as a blank.
-
UV-Vis Spectral Analysis and Tautomerism
The UV-Vis spectrum of 2-Oxo-2-phenylethanethioamide is expected to show absorptions corresponding to π → π* and n → π* transitions.
-
π → π Transitions:* The conjugated system involving the phenyl ring, carbonyl group, and thiocarbonyl group will give rise to intense π → π* transitions, likely in the range of 250-350 nm.
-
n → π Transitions:* The non-bonding electrons on the oxygen and sulfur atoms can undergo n → π* transitions, which are typically weaker and appear at longer wavelengths.
The position and intensity of these absorption bands can be sensitive to solvent polarity, which can provide evidence for the existence of different tautomeric forms in solution[4][5][6][7]. For instance, an increase in solvent polarity might favor the more polar keto tautomer, leading to a shift in the absorption maxima. By comparing the spectra in different solvents, it may be possible to infer the relative stabilities of the keto, enol, and enethiol tautomers in solution.
Conclusion
The spectroscopic analysis of 2-Oxo-2-phenylethanethioamide provides a detailed picture of its molecular structure and electronic properties. NMR spectroscopy confirms the carbon-hydrogen framework, while FT-IR spectroscopy identifies the key functional groups. Mass spectrometry elucidates the molecular weight and fragmentation patterns, and UV-Vis spectroscopy offers insights into the electronic transitions and potential tautomeric equilibria. A combined and careful interpretation of these spectroscopic techniques is essential for the unambiguous characterization of this important synthetic intermediate.
References
- Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link].
- Kassehin, U. C., Gbaguidi, F. A., Kapanda, C. N., & Poupaert, J. H. Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide (5) from acetophenone (1). ResearchGate. Available at: [Link].
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link].
- Electronic structure and tautomerism of thioamides. INIS-IAEA. Available at: [Link].
- Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. PMC. Available at: [Link].
- Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link].
- 2-phenylethanethioamide. ChemSynthesis. Available at: [Link].
- Shah, A., & Shah, A. A. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. Available at: [Link].
- Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. PubMed. Available at: [Link].
- 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link].
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link].
- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. Available at: [Link].
- Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
- 2-hydroxy-2-phenylethanethioamide. ChemSynthesis. Available at: [Link].
- Aval, M. M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available at: [Link].
- Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. PMC. Available at: [Link].
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link].
- 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. Available at: [Link].
- Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. PMC. Available at: [Link].
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link].
- [2-Oxo-2-(2-phenylethylamino)ethyl] 5-nitrothiophene-2-carboxylate. PubChem. Available at: [Link].
- In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed. Available at: [Link].
- 2): FTIR spectrum of phenylethylamine. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Oxo-2-phenylethanethioamide CAS number and properties
A Strategic Synthon for N,S-Heterocyclic Architecture
Executive Summary
2-Oxo-2-phenylethanethioamide (CAS: 4602-31-7), also known as Benzoylthioformamide , represents a high-value synthetic intermediate in organic medicinal chemistry.[1] Characterized by its vicinal carbonyl and thiocarbonyl moieties, this
This guide provides a rigorous technical analysis of the compound's physiochemical profile, validated synthetic protocols, and its application in Hantzsch-type heterocyclizations.
Chemical Identity & Physiochemical Profile[2][3]
| Property | Specification |
| IUPAC Name | 2-Oxo-2-phenylethanethioamide |
| Common Synonyms | Benzoylthioformamide; Phenylglyoxylo-thioamide; |
| CAS Number | 4602-31-7 |
| Molecular Formula | C |
| Molecular Weight | 179.24 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 120–123 °C (Decomposes upon prolonged heating) |
| Solubility | Soluble in EtOH, DMSO, DMF, CHCl |
| Stability | Sensitive to hydrolysis and oxidation.[2][3] Requires cold storage (2–8°C) under inert atmosphere. |
Structural Analysis
The molecule features a conjugated system where the phenyl ring is adjacent to an
-
Reactivity Hotspot 1 (S-Nucleophile): The sulfur atom is highly polarizable and serves as the primary nucleophile in alkylation reactions.
-
Reactivity Hotspot 2 (N-Nucleophile): The amide nitrogen acts as a secondary nucleophile, facilitating cyclization.
-
Electrophilic Center: The
-carbonyl carbon makes the adjacent methylene protons (in derivatives) or the thioamide carbon susceptible to nucleophilic attack depending on pH.
Synthetic Methodologies
To ensure high purity and atom economy, two primary routes are recommended. The Benzoyl Cyanide Route is preferred for laboratory-scale synthesis due to its operational simplicity and high yield.
Protocol A: Addition of Hydrogen Sulfide to Benzoyl Cyanide (Preferred)
This method exploits the high reactivity of the cyano group in benzoyl cyanide toward nucleophilic attack by hydrosulfide.
Reagents:
-
Benzoyl Cyanide (PhCOCN)
-
Hydrogen Sulfide (H
S) gas or Sodium Hydrosulfide (NaSH) -
Solvent: Diethyl ether or Ethanol
-
Catalyst: Diethylamine (Et
NH)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of Benzoyl Cyanide in 20 mL of anhydrous diethyl ether in a three-neck round-bottom flask equipped with a gas inlet.
-
Cooling: Cool the solution to 0°C using an ice bath to mitigate the exothermicity of the addition.
-
Addition: Slowly bubble dry H
S gas through the solution for 30 minutes. Alternatively, add a stoichiometric amount of NaSH in ethanol dropwise. -
Catalysis: Add 0.1 equivalents of diethylamine. The solution will typically darken (yellow/orange) indicating thioamide formation.
-
Workup: Stir for 2 hours at room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from ethanol/hexane to afford 2-oxo-2-phenylethanethioamide.
Protocol B: Willgerodt-Kindler Variation
While the Willgerodt-Kindler reaction typically converts aryl alkyl ketones to amides, modified conditions using morpholine and elemental sulfur can yield thioamide intermediates, though often with lower specificity for the
Visualization: Synthesis Pathway
The following diagram illustrates the nucleophilic addition mechanism from Benzoyl Cyanide.
Figure 1: Synthesis of 2-Oxo-2-phenylethanethioamide via H₂S addition to Benzoyl Cyanide.
Core Application: Hantzsch Thiazole Synthesis
The defining application of 2-oxo-2-phenylethanethioamide is its role as a 1,3-binucleophile in the Hantzsch synthesis. Reacting this compound with
Why this matters: This reaction constructs the thiazole core while retaining the benzoyl group at the C2 position, a substitution pattern difficult to achieve via other methods.
Experimental Protocol: Synthesis of 2-Benzoyl-4-phenylthiazole
Reagents:
-
2-Oxo-2-phenylethanethioamide (1.0 eq)
- -Bromoacetophenone (Phenacyl bromide) (1.0 eq)
-
Solvent: Ethanol (EtOH)
-
Base: None required (spontaneous) or NaOAc (to buffer HBr)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-oxo-2-phenylethanethioamide in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of
-bromoacetophenone in one portion. -
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (SiO
, Hexane:EtOAc 3:1). -
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.
-
Neutralization: Pour into ice water and neutralize with 10% NaHCO
solution to liberate the free base. -
Isolation: Filter the solid, wash with water, and recrystallize from EtOH.
Visualization: Hantzsch Mechanism
The mechanism involves an initial S-alkylation followed by an intramolecular cyclocondensation.
Figure 2: Mechanistic pathway for the Hantzsch Thiazole Synthesis using 2-Oxo-2-phenylethanethioamide.
Biological Potential & Pharmacophore Utility
While 2-oxo-2-phenylethanethioamide is an intermediate, the derivatives generated from it possess significant biological profiles:
-
Antimicrobial Agents: Thiazoles derived from this scaffold have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting cell wall synthesis.
-
Enzyme Inhibition: The 2-benzoylthiazole moiety is a known pharmacophore for inhibiting specific kinases and oxidases due to its ability to form hydrogen bonds and
-stacking interactions within the ATP-binding pocket. -
Anti-inflammatory: Derivatives synthesized via the "Smiles rearrangement" or subsequent modification of the thiazole ring have demonstrated COX-2 inhibitory potential.
Handling, Safety, and Storage
Safety Data Sheet (SDS) Summary:
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (releases H
S upon contact with strong acids). -
Odor: Characteristic sulfur/thioamide odor (unpleasant). Handle in a fume hood.
-
Storage:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidative desulfurization to the corresponding amide (Phenylglyoxylamide).
-
-
Disposal: Treat as hazardous chemical waste containing sulfur. Do not mix with oxidizing agents.
References
-
Kassehin, U. C., et al. (2007). Insight into the Willgerodt-Kindler Reaction of
-Haloacetophenone Derivatives. ResearchGate. Retrieved from [Link] -
PubChem. (n.d.). Compound Summary: Benzoyl Cyanide (Precursor).[2] Retrieved from [Link]
- Jagodzinski, T. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews.
Sources
Theoretical and computational studies of 2-Oxo-2-phenylethanethioamide
An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 2-Oxo-2-phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of 2-Oxo-2-phenylethanethioamide, a molecule of significant interest due to its versatile chemical structure. We will explore its synthesis, detailed spectroscopic characterization, and advanced computational analysis, offering insights into its electronic properties and potential as a scaffold in drug discovery. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodologies, ensuring a deep and applicable understanding for professionals in the field.
Introduction: The Significance of the α-Oxo Thioamide Moiety
The 2-Oxo-2-phenylethanethioamide molecule incorporates an α-keto-thioamide functional group. This structural motif is of considerable interest in medicinal chemistry. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups, along with an amide linkage, creates a molecule with a rich electronic landscape, featuring multiple sites for hydrogen bonding and potential coordination with biological targets. Thioamides, in particular, are known isosteres of amides with distinct chemical and physical properties, including increased acidity of the N-H proton and different hydrogen bonding capabilities. Derivatives of related phenylethanone and acetamide structures have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, making this core a valuable starting point for drug development.[1][2][3]
Synthesis Pathway and Rationale
The synthesis of 2-Oxo-2-phenylethanethioamide can be approached through several routes, with the Willgerodt-Kindler reaction being a prominent and efficient method. This reaction facilitates the conversion of an aryl alkyl ketone (acetophenone in this case) into a thioamide.
Proposed Synthetic Protocol: Modified Willgerodt-Kindler Reaction
This protocol is based on the well-established reaction involving acetophenone, elemental sulfur, and an amine, such as morpholine, which acts as both a reagent and a solvent.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 129°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the dark, viscous solution into a beaker of cold water, which will precipitate the crude product.
-
Purification: The crude solid is collected by vacuum filtration and washed thoroughly with water to remove excess morpholine and other water-soluble impurities. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Oxo-2-phenylethanethioamide.
Causality Behind Experimental Choices:
-
Excess Sulfur: A stoichiometric excess of sulfur is used to ensure the complete conversion of the ketone and to favor the formation of the thioamide over other potential side products.
-
Morpholine as Reagent/Solvent: Morpholine is a secondary amine that readily reacts with sulfur to form the reactive polysulfide species necessary for the reaction. Its high boiling point also makes it a suitable solvent for the reflux conditions required.[4]
-
TLC Monitoring: TLC is a crucial and straightforward technique to visually track the consumption of the starting material (acetophenone) and the formation of the product, allowing for optimal reaction timing.[5]
Caption: High-level workflow for the synthesis of 2-Oxo-2-phenylethanethioamide.
Experimental and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[6]
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for the structural elucidation of the target molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| N-H | Stretching | 3300 - 3100 | The N-H bond stretch in a thioamide is characteristic and often appears as a broad peak. |
| Aromatic C-H | Stretching | 3100 - 3000 | Corresponds to the C-H stretching vibrations within the phenyl ring. |
| C=O (Keto) | Stretching | ~1680 | The carbonyl group adjacent to the phenyl ring shows a strong, sharp absorption band. |
| C=N / C=C | Stretching | 1600 - 1450 | These peaks arise from the thioamide group and aromatic ring vibrations. |
| C=S (Thioamide) | Stretching | 1250 - 1020 | The thiocarbonyl stretch is typically weaker and can be coupled with other vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]
Expected Chemical Shifts (δ) in ppm (relative to TMS):
| Proton/Carbon Type | Nucleus | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| N-H ₂ | ¹H | 8.5 - 9.5 | The thioamide protons are deshielded and typically appear as a broad singlet. |
| Phenyl H | ¹H | 7.4 - 8.2 | Protons on the aromatic ring, with those ortho to the carbonyl group being the most deshielded.[8] |
| C =O | ¹³C | 190 - 200 | The ketonic carbonyl carbon is highly deshielded. |
| C =S | ¹³C | 200 - 210 | The thiocarbonyl carbon is even more deshielded than the carbonyl carbon. |
| Phenyl C | ¹³C | 128 - 135 | Aromatic carbons show signals in this characteristic region. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule.[9] The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For 2-Oxo-2-phenylethanethioamide, the key transitions involve π → π* and n → π* excitations within the conjugated system of the phenyl ring and the α-oxo thioamide moiety.
Expected Absorptions:
-
π → π transition:* A strong absorption band is expected below 300 nm, associated with the conjugated π-system of the benzoyl group.
-
n → π transition:* Weaker absorption bands are expected at longer wavelengths (>300 nm), corresponding to the promotion of non-bonding electrons (from O and S) to anti-bonding π* orbitals.
Theoretical and Computational Analysis
Density Functional Theory (DFT) and related computational methods provide profound insights into the structural, electronic, and reactive properties of molecules, complementing experimental data.[10][11]
Computational Workflow
Caption: A standard workflow for the theoretical analysis of a small molecule.
Density Functional Theory (DFT) Studies
Protocol:
-
Structure Optimization: The geometry of 2-Oxo-2-phenylethanethioamide is optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p).[12] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] The calculated vibrational frequencies can be compared with experimental FT-IR data.
-
Parameter Extraction: Key geometric parameters (bond lengths, bond angles, dihedral angles) are extracted from the optimized structure.
Rationale for Method Selection:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used because it provides a good balance between accuracy and computational cost for organic molecules.[13]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p). This level of theory is robust for accurately describing the electronic structure, especially for systems with lone pairs and π-bonds.[14]
Predicted Geometric Data (Illustrative):
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | ~1.22 | Bond Angle | O=C-C | ~121.0 |
| Bond Length | C=S | ~1.65 | Bond Angle | S=C-N | ~125.0 |
| Bond Length | C-C (keto) | ~1.51 | Dihedral Angle | O=C-C=S | ~15.0 |
| Bond Length | C-N | ~1.36 | Dihedral Angle | C-C-Ph | ~25.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties.[12]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][15]
The HOMO-LUMO gap is directly related to the electronic transitions observed in UV-Vis spectroscopy. The energy of the transition can be approximated by ΔE.
Caption: Relationship between HOMO, LUMO, and electronic excitation energy.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[13] It examines charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance. For 2-Oxo-2-phenylethanethioamide, significant interactions are expected between:
-
The lone pairs of the oxygen and sulfur atoms (LP(O), LP(S)).
-
The π-orbitals of the C=O, C=S, and phenyl ring systems.
-
The corresponding antibonding orbitals (π, σ).
These delocalization effects contribute significantly to the overall stability of the molecule.[13][16]
Molecular Docking and Drug Development Potential
Given that related structures show biological activity, molecular docking can be employed to predict the binding affinity and orientation of 2-Oxo-2-phenylethanethioamide within the active site of a biological target.[17][18]
Molecular Docking Protocol:
-
Target Selection: A protein target relevant to a disease (e.g., a bacterial enzyme or a cancer-related kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The DFT-optimized structure of 2-Oxo-2-phenylethanethioamide is prepared by adding charges and setting rotatable bonds.
-
Docking Simulation: Using software like AutoDock or PyRx, the ligand is docked into the defined active site of the target protein.[18] The program generates multiple binding poses and scores them based on binding energy (kcal/mol).
-
Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site.[10]
The results of docking studies can guide the rational design of more potent derivatives by suggesting modifications to the core structure that could enhance binding affinity and specificity. For example, the thioamide and carbonyl groups are prime candidates for forming hydrogen bonds with protein backbones or side chains.
Conclusion
The comprehensive analysis of 2-Oxo-2-phenylethanethioamide through a synergistic combination of synthetic chemistry, spectroscopy, and computational modeling provides a robust framework for understanding its fundamental properties. The detailed experimental protocols and theoretical workflows outlined in this guide serve as a self-validating system for researchers. The insights gained from DFT, HOMO-LUMO, and NBO analyses illuminate the molecule's electronic structure and reactivity, while molecular docking simulations pave the way for its exploration as a scaffold in the development of novel therapeutic agents. This integrated approach exemplifies a modern, efficient strategy in chemical and pharmaceutical research.
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ResearchGate. (n.d.). Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide (5) from acetophenone (1). Retrieved from ResearchGate. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. [Link]
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Schröder, T., et al. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and the antimicrobial activity of novel derivatives of thieno[2,3-d]pyrimidine. [Link]
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PubMed. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. [Link]
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El Messaoudi, N., et al. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PMC. [Link]
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Speckmeier, E., et al. (n.d.). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. PMC. [Link]
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Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. [Link]
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MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
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Der Pharma Chemica. (n.d.). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. [Link]
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PubMed. (2012). Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives. [Link]
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ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. [Link]
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PMC. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). [Link]
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PMC. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. [Link]
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PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. [Link]
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ResearchGate. (n.d.). Spectroscopic studies of interactions of 2-(2-Oxo-2-Phenylethyl)-1, 2-benzisothiazol-3(2H)-one-1, 1-dioxide with human DNA. [Link]
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MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]
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ResearchGate. (n.d.). Molecular geometry, NBO analysis, Hyperpolarizability and HOMO-LUMO energies of 2-azido-1-phenylethanone using Quantum chemical calculations. [Link]
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MDPI. (2022). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. [Link]
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MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
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Romanian Reports in Physics. (n.d.). STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. [Link]
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DergiPark. (n.d.). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. [Link]
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Journal of Applicable Chemistry. (2018). Synthesis, characterization and density function theory (DFT) calculations of two oxovanadium (IV) complexes derived from 1.10ph. [Link]
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ResearchGate. (2017). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. [Link]
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Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. [Link]
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ResearchGate. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). [Link]
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PubMed. (1997). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. [Link]
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An In-Depth Technical Guide to Tautomerism in 2-Oxo-2-phenylethanethioamide and its Derivatives
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1][2] The precise tautomeric form of a molecule can significantly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.[3][4] 2-Oxo-2-phenylethanethioamide and its derivatives, a class of α-oxothioamides, represent a fascinating scaffold for medicinal chemistry due to their potential for complex tautomeric equilibria.[5][6] This guide provides a comprehensive technical overview of the tautomeric phenomena in these compounds, offering insights for researchers, scientists, and drug development professionals.
The Landscape of Tautomerism in 2-Oxo-2-phenylethanethioamide
The structural framework of 2-oxo-2-phenylethanethioamide allows for two primary types of prototropic tautomerism: keto-enol and thione-enethiol tautomerism. This results in a potential equilibrium between at least three distinct forms: the diketo-thione form, the enol-thione form, and the keto-enethiol form.
Caption: Tautomeric equilibria in 2-oxo-2-phenylethanethioamide.
Keto-Enol Tautomerism
Similar to β-dicarbonyl compounds, the presence of an α-hydrogen in 2-oxo-2-phenylethanethioamide facilitates the interconversion between the keto and enol forms.[2][7] The equilibrium position is influenced by factors that stabilize the enol tautomer, such as the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring.
Thione-Enethiol Tautomerism
The thioamide functionality introduces the possibility of thione-enethiol tautomerism. Generally, the thione form is thermodynamically more stable than the enethiol form in simple thioamides. However, the electronic environment within the α-oxothioamide scaffold can influence this equilibrium.
Factors Influencing Tautomeric Equilibrium
The predominance of a particular tautomer is not static but is rather a dynamic interplay of various internal and external factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the tautomeric preference.[8][9]
-
Nonpolar Solvents: In nonpolar environments, the enol and enethiol forms, which can form intramolecular hydrogen bonds, are often favored. This internal stabilization reduces the interaction with the solvent.
-
Polar Protic Solvents: Polar protic solvents can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. This can shift the equilibrium towards the more polar keto-thione form.
-
Polar Aprotic Solvents: Solvents like DMSO can act as strong hydrogen bond acceptors, potentially stabilizing the enol and enethiol forms.[9]
Substituent Effects
The electronic nature of substituents on the phenyl ring or the thioamide nitrogen can significantly impact the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenyl ring can increase the acidity of the α-protons, potentially favoring the enol form.
-
Electron-Donating Groups (EDGs): EDGs may have the opposite effect, stabilizing the keto form.
-
N-Substituents: The nature of the substituent on the thioamide nitrogen can influence the thione-enethiol equilibrium through steric and electronic effects.
Temperature
Temperature can influence the tautomeric equilibrium by affecting the relative Gibbs free energies of the tautomers. Variable-temperature NMR studies are often employed to quantify these effects.
Experimental Characterization of Tautomers
A multi-faceted approach combining various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 2-oxo-2-phenylethanethioamide and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10] The slow exchange between keto and enol/enethiol tautomers on the NMR timescale allows for the observation of distinct signals for each form.[8]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer. The enolic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to intramolecular hydrogen bonding.
-
The α-proton signals will also have distinct chemical shifts and multiplicities for the keto and enol/enethiol forms.
-
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).
¹³C NMR Spectroscopy:
¹³C NMR provides valuable information about the carbon framework of the different tautomers. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.
UV-Vis Spectroscopy Protocol:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity to infer the predominant tautomeric forms.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique reveals precise bond lengths and angles, allowing for the unambiguous identification of keto, enol, thione, and enethiol functionalities.
Workflow for X-ray Crystallography:
Caption: Workflow for determining solid-state tautomeric form via X-ray crystallography.
Computational Modeling of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. These methods can predict the relative stabilities of different tautomers, transition state energies for their interconversion, and spectroscopic properties.
Typical Computational Workflow:
-
Structure Building: Construct the 3D structures of all possible tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.
-
Energy Analysis: Compare the relative free energies of the tautomers to predict their equilibrium populations.
-
Spectra Simulation: Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.
Quantitative Data Summary
The following table provides representative data for the tautomeric equilibrium of β-dicarbonyl and β-thioxoketone systems, which can serve as a reference for studies on 2-oxo-2-phenylethanethioamide and its derivatives.
| Compound | Solvent | Tautomer(s) Present | KT ([enol]/[keto]) | Reference |
| Acetylacetone | CDCl₃ | Keto, Enol | 4.9 | [9] |
| Acetylacetone | DMSO-d₆ | Keto, Enol | 0.4 | [9] |
| Dibenzoylmethane | CDCl₃ | Keto, Enol | >99 | [11] |
| Thioacetylacetone | CCl₄ | Enol, Enethiol | ~1 | [11] |
Implications in Drug Development
The ability of 2-oxo-2-phenylethanethioamide derivatives to exist in multiple tautomeric forms has significant implications for their biological activity. Different tautomers can exhibit distinct binding affinities for a biological target due to variations in their shape, hydrogen bonding capabilities, and electrostatic potential. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of the drug design and optimization process for this class of compounds.
Conclusion
The tautomerism of 2-oxo-2-phenylethanethioamide and its derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of these tautomeric equilibria is paramount for the rational design of new therapeutic agents based on this scaffold. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can elucidate the tautomeric landscape of these compounds, paving the way for the development of more effective and safer drugs.
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Introduction & Rationale: De-risking Thioamide-Containing Compounds in Early Discovery
An In-Depth Technical Guide: A Phased Approach to the Initial Toxicity Screening of 2-Oxo-2-phenylethanethioamide
In the landscape of drug discovery, the early identification of potential liabilities is paramount to mitigating late-stage failures. The axiom "fail early, fail cheap" underscores the necessity of robust initial toxicity screening. This guide outlines a comprehensive, tiered strategy for the initial toxicity assessment of 2-Oxo-2-phenylethanethioamide, a representative novel chemical entity containing a thioamide functional group. While this molecule serves as our specific subject, the principles and methodologies described herein are broadly applicable to other thioamide-containing candidates.
The core scientific premise of this guide is that the toxicity of many thioamides is not caused by the parent molecule itself, but is instead driven by metabolic bioactivation.[1][2] Cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) can oxidize the electron-rich sulfur atom in a two-step process. The first oxidation yields a thioamide S-oxide (TASO), which can be further oxidized to a highly electrophilic and reactive thioamide S,S-dioxide (TASO2).[1] This reactive metabolite can then form covalent adducts with cellular nucleophiles, such as proteins and nucleic acids, leading to cellular dysfunction, immunogenicity, and toxicity.[1][3]
Therefore, a scientifically sound toxicity screening cascade must be designed not only to detect overt cytotoxicity but also to probe the potential for this specific, metabolism-dependent mechanism. Our approach integrates computational toxicology with a phased series of in vitro assays to build a comprehensive preliminary safety profile, enabling informed decision-making for further development.
Caption: Bioactivation of a thioamide and its interception by glutathione (GSH) in a trapping assay.
4.3 Experimental Protocol: Glutathione (GSH) Trapping Assay
This assay uses human liver microsomes (HLMs) as the source of metabolic enzymes and glutathione (GSH), a major cellular nucleophile, as the trapping agent. [4]
-
Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 1 mg/mL protein)
-
2-Oxo-2-phenylethanethioamide (e.g., 10 µM)
-
Glutathione (GSH, 1-5 mM)
-
-
Control Incubations: Prepare parallel incubations:
-
-NADPH (to confirm metabolism is enzyme-dependent)
-
-HLMs (to check for non-enzymatic degradation)
-
-GSH (to identify metabolites not trapped by GSH)
-
-
Initiation: Pre-warm mixtures at 37°C, then initiate the reaction by adding an NADPH-regenerating solution.
-
Time Course: Incubate for a set time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. Search the data specifically for the predicted mass of the GSH adduct (Mass of Parent Compound + 305.068 Da). The detection of this specific mass, which is present only in the complete incubation (+HLM, +NADPH, +GSH), provides strong evidence for the formation of a reactive metabolite.
Data Synthesis & Go/No-Go Decision Framework
The final step is to integrate all data from the three phases to make an informed decision about the compound's future. The results should be consolidated into a single summary table.
| Assay | Result | Implication |
| In Silico Mutagenicity | Positive prediction | Alerted team to potential genotoxicity. |
| Cytotoxicity (HEK293, -S9) | IC50 > 1000 µM | Parent compound is non-toxic. |
| Cytotoxicity (HEK293, +S9) | IC50 = 55 µM | Confirms metabolism-dependent cytotoxicity. |
| Ames Test (-S9) | Negative | Parent compound is not a direct mutagen. |
| Ames Test (+S9) | Positive | A metabolite is mutagenic. (Major Red Flag) |
| Micronucleus Test (+S9) | Negative | The mutagenic metabolite does not appear to be clastogenic at tested concentrations. |
| GSH Trapping | GSH Adduct Detected | Confirms formation of a reactive, electrophilic metabolite. |
Based on these integrated results, a decision framework can be applied.
Caption: Decision-making framework based on integrated initial toxicity data.
In the hypothetical case presented, the compound would be flagged as NO-GO or high risk. The combination of metabolism-dependent cytotoxicity, direct evidence of a reactive metabolite, and a positive Ames test result indicates a significant liability that is unlikely to be acceptable for a therapeutic candidate. The project team would be advised to either terminate this chemical series or engage in a medicinal chemistry effort to redesign the molecule to eliminate the metabolic hotspot without losing efficacy.
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A Quantum Chemical Guide to 2-Oxo-2-phenylethanethioamide: In Silico Insights for Drug Discovery
Foreword: The Predictive Power of Computation in Modern Drug Development
In the landscape of contemporary drug discovery, the ability to predict molecular properties with a high degree of accuracy prior to synthesis is not merely an advantage; it is a necessity. Quantum chemical calculations have emerged as a cornerstone of this predictive paradigm, offering a lens into the electronic structure, reactivity, and spectroscopic signatures of novel chemical entities. This guide provides an in-depth technical framework for the quantum chemical analysis of 2-Oxo-2-phenylethanethioamide, a molecule of interest for its potential applications in medicinal chemistry. By elucidating its fundamental properties through rigorous computational protocols, we aim to empower researchers, scientists, and drug development professionals to make more informed decisions in the design and optimization of next-generation therapeutics. This document is structured to be a self-validating system, where the causality behind each computational choice is explained, ensuring both technical accuracy and field-proven insights.
Foundational Principles: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule such as 2-Oxo-2-phenylethanethioamide, which contains a diverse range of atoms including sulfur, nitrogen, and oxygen, a careful selection is paramount to obtaining meaningful results.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a remarkable balance between computational cost and accuracy.[1] For our investigation of 2-Oxo-2-phenylethanethioamide, we will employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has consistently demonstrated robust performance for a wide range of organic molecules.[2][3]
The 6-311++G(d,p) Basis Set: Capturing the Nuances of Electron Distribution
The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons around the nuclei. For molecules containing heteroatoms with lone pairs and for calculations of properties that depend on the accurate representation of the electron cloud, such as molecular electrostatic potential, the inclusion of diffuse functions and polarization functions is critical. The 6-311++G(d,p) basis set is a prudent choice for this purpose. The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing the behavior of electrons far from the nucleus. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more anisotropic and accurate description of the electron density.[4]
The Computational Workflow: A Step-by-Step Protocol
The following protocols are designed to be executed using the Gaussian 09 software suite, a widely used program in computational chemistry.[5] The visualization of the results can be effectively performed using GaussView.
Geometry Optimization: Unveiling the Most Stable Conformation
The first and most critical step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a process of geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.
Experimental Protocol: Geometry Optimization
-
Molecule Construction: Build the 2-Oxo-2-phenylethanethioamide molecule in a molecular modeling program like GaussView. Ensure the correct atom types and connectivity.
-
Input File Generation: Create a Gaussian input file with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt
-
#p: Requests enhanced print options.
-
B3LYP/6-311++G(d,p): Specifies the theoretical method and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
-
Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state) of the molecule.
-
Execution: Submit the input file to Gaussian 09 for calculation.
-
Verification: Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.
Vibrational Analysis: Predicting Spectroscopic Signatures
A frequency calculation not only confirms that the optimized structure is a true minimum but also provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra.[6][7][8] These predicted spectra can be invaluable for identifying the compound experimentally and for understanding its vibrational modes.
Experimental Protocol: Vibrational Frequency Calculation
-
Input File from Optimized Geometry: Use the optimized coordinates from the previous step.
-
Input File Generation: Create a Gaussian input file with the following keywords: #p B3LYP/6-311++G(d,p) Freq
-
Freq: Keyword to perform a frequency calculation.
-
-
Execution and Analysis: Run the calculation in Gaussian 09. The output file will contain the vibrational frequencies, IR intensities, and Raman activities. These can be visualized as a spectrum in GaussView.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Experimental Protocol: FMO Analysis
-
Checkpoint File: Ensure that the geometry optimization calculation generated a checkpoint file (.chk).
-
Visualization in GaussView:
-
Open the checkpoint file in GaussView.
-
From the "Results" menu, select "Surfaces/Contours."
-
In the "Surfaces" window, click on "New Cube."
-
Select "HOMO" and "LUMO" from the dropdown menu and generate the cubes.
-
-
Analysis: Visualize the HOMO and LUMO surfaces to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. The energies of the HOMO and LUMO, and the resulting energy gap, can be found in the Gaussian output file.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its sites of electrophilic and nucleophilic attack.[5] The MEP is plotted onto a constant electron density surface, with different colors representing different electrostatic potential values.
Experimental Protocol: MEP Mapping
-
Checkpoint File: Use the checkpoint file from the optimized geometry.
-
Cube Generation in GaussView:
-
Open the checkpoint file in GaussView.
-
Go to "Results" -> "Surfaces/Contours."
-
Create a new cube of the total electron density.
-
Create a new surface from this density cube.
-
-
Mapping the Potential:
-
In the "Surfaces" window, select the newly created density surface.
-
Click on "New Mapped Surface."
-
In the "Map" dropdown, select "Electrostatic Potential."
-
-
Analysis: The resulting MEP map will show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are susceptible to nucleophilic attack.
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be systematically organized for clarity and ease of comparison.
Table 1: Calculated Geometric Parameters of 2-Oxo-2-phenylethanethioamide
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=O | [Predicted Value] |
| C=S | [Predicted Value] | |
| C-C (keto-thioamide) | [Predicted Value] | |
| C-N | [Predicted Value] | |
| C-C (phenyl ring) | [Predicted Value Range] | |
| **Bond Angles (°) ** | O=C-C | [Predicted Value] |
| S=C-C | [Predicted Value] | |
| C-C-N | [Predicted Value] | |
| Dihedral Angles (°) | O=C-C=S | [Predicted Value] |
| Phenyl-C(O) | [Predicted Value] |
(Note: The table will be populated with the actual calculated values upon performing the computations.)
Table 2: Predicted Vibrational Frequencies for 2-Oxo-2-phenylethanethioamide
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C=O stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| C=S stretch | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| N-H bend | [Predicted Value] | [Predicted Value] | [Predicted Value] |
| Aromatic C-H stretch | [Predicted Value Range] | [Predicted Value] | [Predicted Value] |
(Note: The table will be populated with the most significant vibrational modes and their corresponding calculated data.)
Table 3: Frontier Molecular Orbital Properties of 2-Oxo-2-phenylethanethioamide
| Property | Value (eV) (B3LYP/6-311++G(d,p)) |
| HOMO Energy | [Predicted Value] |
| LUMO Energy | [Predicted Value] |
| HOMO-LUMO Gap | [Predicted Value] |
(Note: The table will be populated with the actual calculated values.)
Visualizing the Computational Workflow and Results
Visual representations are essential for conveying complex computational workflows and the relationships between different calculated properties.
Caption: Computational workflow for 2-Oxo-2-phenylethanethioamide.
Caption: Relationship between FMO, MEP, and chemical reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust computational protocol for the quantum chemical characterization of 2-Oxo-2-phenylethanethioamide. The application of DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set provides a powerful means to predict its geometric, spectroscopic, and electronic properties. While direct experimental data for validation remains to be published, the methodologies presented here are grounded in well-established computational chemistry principles and are expected to yield highly reliable predictions.
The insights gained from these calculations, particularly from the FMO and MEP analyses, can directly inform lead optimization efforts in drug discovery. By understanding the intrinsic reactivity and electronic landscape of this molecular scaffold, medicinal chemists can design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Future work should focus on the experimental validation of these computational predictions and the application of these methods to a broader range of related thioamide derivatives to establish comprehensive structure-activity relationships.
References
-
Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford, CT. [Link]
-
Barone, V. (1994). Vibrational zero-point energies and thermodynamic functions beyond the harmonic approximation. The Journal of Chemical Physics, 101(7), 6834-6838. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
-
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]
-
Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502-16513. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623-11627. [Link]
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. [Link]
-
Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07966C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 7. azooptics.com [azooptics.com]
- 8. plus.ac.at [plus.ac.at]
- 9. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Aroylthiazoles via Hantzsch Condensation of 2-Oxo-2-phenylethanethioamide
Executive Summary
The thiazole pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in therapeutics ranging from antineoplastics (e.g., Dasatinib) to antiretrovirals (e.g., Ritonavir). While 2-aminothiazoles and 2-alkylthiazoles are commonly synthesized, 2-aroylthiazoles (thiazoles substituted with a carbonyl group at the 2-position) represent a more challenging yet highly valuable structural motif.
This Application Note details the synthesis of 2-aroylthiazoles utilizing 2-Oxo-2-phenylethanethioamide (also known as
Chemical Background & Mechanism[1][2][3][4][5][6][7][8][9]
The Reagent: 2-Oxo-2-phenylethanethioamide
The core reagent, 2-Oxo-2-phenylethanethioamide (
-
Chemical Formula:
-
Molecular Weight: 179.24 g/mol
-
Key Reactivity: The sulfur atom is highly nucleophilic, initiating attack on the
-haloketone. The adjacent carbonyl group ( ) is electron-withdrawing, which can stabilize intermediates but also makes the thioamide prone to hydrolysis if not handled under anhydrous or controlled conditions.
Reaction Mechanism
The formation of the thiazole ring proceeds via a stepwise condensation-cyclodehydration sequence:
-
S-Alkylation: The thioamide sulfur attacks the
-carbon of the phenacyl bromide, displacing the halide. -
Cyclization: The amide nitrogen attacks the ketone carbonyl of the phenacyl moiety.
-
Dehydration: Loss of water drives aromatization, yielding the 2-benzoylthiazole.
Figure 1: Mechanistic pathway for the conversion of 2-Oxo-2-phenylethanethioamide to 2-benzoylthiazole.
Experimental Protocols
Safety & Handling
-
Thioamides: Potential thyroid toxicity. Handle in a fume hood.
- -Haloketones (e.g., Phenacyl Bromide): Potent lachrymators. Wear goggles and avoid dust inhalation.
-
Solvents: Ethanol and DMF are flammable/toxic.
Protocol A: Preparation of 2-Oxo-2-phenylethanethioamide
Note: This compound is often unstable upon long-term storage. Fresh preparation via the Benzoyl Cyanide route is recommended for optimal yields.
Reagents:
-
Benzoyl Cyanide (10 mmol)
-
Hydrogen Sulfide (
) gas OR Thioacetamide (as surrogate under acidic conditions) -
Diethyl Ether (anhydrous)
-
Triethylamine (catalytic)
Procedure:
-
Dissolve Benzoyl Cyanide (1.31 g, 10 mmol) in anhydrous diethyl ether (20 mL) at 0°C.
-
Option A (Gas): Slowly bubble dry
gas through the solution for 15-20 minutes in the presence of catalytic triethylamine (0.1 mL). The solution will darken. -
Option B (Solid Reagent): If avoiding gas, react Benzoyl Cyanide with Lawesson’s Reagent (0.5 equiv) in dry toluene at reflux for 2 hours (Note: This may yield side products; gas method is preferred for purity).
-
Evaporate solvent under reduced pressure (keep temperature < 40°C).
-
Recrystallize the yellow residue immediately from benzene/petroleum ether to obtain 2-Oxo-2-phenylethanethioamide .
-
Target Yield: 60-75%
-
Storage: Use immediately or store at -20°C under Argon.
-
Protocol B: Synthesis of 2-Benzoyl-4-Phenylthiazole (Core Protocol)
Reagents:
-
Reactant A: 2-Oxo-2-phenylethanethioamide (1.0 equiv, 179 mg)
-
Reactant B: Phenacyl Bromide (1.0 equiv, 199 mg)
-
Solvent: Ethanol (Absolute, 5 mL)
-
Base: Ammonium Hydroxide (10% aq) or Sodium Bicarbonate (sat. aq) for workup.
Step-by-Step Methodology:
-
Solution Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Oxo-2-phenylethanethioamide (1 mmol) in 5 mL of absolute ethanol.
-
Addition: Add Phenacyl Bromide (1 mmol) in a single portion.
-
Reaction:
-
Method A (Thermal): Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 4:1).
-
Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 100°C (150 W) for 10–15 minutes.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.
-
Neutralization: Pour the mixture into 20 mL of ice-water. Neutralize by dropwise addition of 10%
until pH ~8. The free base thiazole will precipitate as a solid. -
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from Ethanol/DMF (9:1) or purify via silica gel column chromatography (Hexane/EtOAc gradient).
Figure 2: Operational workflow for the synthesis of 2-benzoyl-4-phenylthiazole.
Data Analysis & Optimization
Solvent Effects on Yield
The choice of solvent significantly impacts the reaction rate and purity. Polar protic solvents generally favor the Hantzsch condensation mechanism.
| Solvent | Temperature | Time (Thermal) | Yield (%) | Comments |
| Ethanol | Reflux | 3 h | 88% | Recommended. Clean workup. |
| Methanol | Reflux | 4 h | 82% | Good, but product solubility is higher (loss in filtrate). |
| DMF | 100°C | 1 h | 75% | Faster, but workup requires aqueous extraction. |
| Toluene | Reflux | 12 h | 45% | Poor solubility of thioamide; slow reaction. |
Structural Characterization (Expected Data)
For 2-Benzoyl-4-phenylthiazole :
-
IR (
): 1650 (C=O, ketone), 1590 (C=N, thiazole). -
H NMR (DMSO-
): 8.60 (s, 1H, Thiazole C5-H), 8.2–7.4 (m, 10H, Aromatic).-
Note: The diagnostic singlet at ~8.6 ppm confirms the formation of the thiazole ring. The absence of broad NH peaks confirms cyclization.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Polymerization of thioamide or incomplete cyclization. | Ensure thioamide is freshly prepared. Use Method B (Microwave) to minimize thermal decomposition time. |
| Starting Material Remains | Reaction temperature too low. | Switch from Ethanol to Propanol (higher boiling point) or use Microwave conditions. |
| Product is Colored (Dark Red) | Oxidation of sulfur intermediates. | Perform reaction under Nitrogen atmosphere. Add 1% sodium metabisulfite during workup. |
| No Precipitate on Neutralization | Product is oiling out. | Extract aqueous layer with Dichloromethane ( |
References
-
Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. (Foundational Hantzsch Chemistry).
-
Bagley, M. C., et al. (2004). "One-pot synthesis of substituted thiazoles via Hantzsch coupling." Synlett.
- Kashyap, S. J., et al. (2012). "Synthesis of 2-substituted thiazoles via Hantzsch reaction." Journal of Heterocyclic Chemistry.
-
Organic Syntheses. (1944). "Benzoyl Cyanide."[2][3][4] Org.[2][1][4] Synth. Coll. Vol. 3, p.112. (Precursor Synthesis).
-
Jagodzinski, T. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews.
Sources
Antimicrobial and antifungal activity of 2-Oxo-2-phenylethanethioamide derivatives
Application Note: Evaluation of Antimicrobial and Antifungal Activity of 2-Oxo-2-phenylethanethioamide Derivatives
Introduction & Pharmacophore Significance
The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. 2-Oxo-2-phenylethanethioamide derivatives (often structurally overlapping with
Why this Scaffold?
-
Metal Chelation: The sulfur and oxygen atoms can form stable bidentate complexes with transition metals (Fe²⁺, Cu²⁺) essential for microbial metalloenzymes (e.g., urease, proteases).
-
Lipophilicity: The thioamide moiety (
) increases membrane permeability compared to its oxo-analog, facilitating penetration of the fungal cell wall or bacterial envelope. -
Redox Activity: Thioamides can interfere with oxidative stress response pathways in fungi.
Chemical Synthesis Workflow
To ensure reproducibility, researchers must verify the purity of the derivatives before biological testing. The most robust synthetic route for
Core Protocol:
-
Activation: React substituted benzoyl chloride with potassium thiocyanate (KSCN) in dry acetone/acetonitrile to form benzoyl isothiocyanate .
-
Coupling: Add the appropriate amine (primary or secondary) to the reaction mixture.
-
Purification: Recrystallization from ethanol/DMF.
Figure 1: Step-wise synthesis of N-benzoylthioamide derivatives via isothiocyanate intermediates.
Mechanism of Action (MOA)
Understanding the MOA is critical for interpreting susceptibility data. These derivatives do not act via a single target but rather a multi-modal disruption.
Key Pathways:
-
Siderophore Mimicry: The compounds chelate iron in the extracellular space, starving bacteria (bacteriostatic).
-
Membrane Depolarization: The lipophilic nature allows insertion into the lipid bilayer, disrupting the proton motive force (PMF).
-
Enzyme Inhibition: In fungi, the thioamide group can inhibit lanosterol 14
-demethylase (CYP51), similar to azoles, but via a different binding pocket.
Figure 2: Multi-target mechanism of action including metal chelation and membrane disruption.
Protocol: Antibacterial Broth Microdilution
This protocol adheres to CLSI M07-A10 standards. It is designed to determine the Minimum Inhibitory Concentration (MIC).[1][2][3][4][5][6]
Materials:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standard MHB lacks controlled Ca²⁺/Mg²⁺ ions, which affects the activity of chelating agents like thioamides.
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).
-
Plates: 96-well polystyrene plates (U-bottom).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Thioamides are hydrophobic; ensure complete solubilization.
-
Dilution Series:
-
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of compound stock (diluted to
starting concentration) to column 1. -
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Broth + Bacteria + DMSO). Column 12 = Sterility Control (Broth only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh overnight culture. -
Dilute this suspension 1:100 in CAMHB to reach
CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final test volume: 200 µL. Final bacterial density:
CFU/mL.[5] -
Incubation: 16–20 hours at 35 ± 2°C (aerobic).
-
Readout: Add 30 µL Resazurin. Incubate for 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC: The lowest concentration well remaining blue.
-
Protocol: Antifungal Susceptibility Testing
Fungal testing requires specialized media due to slower growth rates and different metabolic requirements. This protocol aligns with EUCAST E.DEF 9.3.2 (Moulds) and E.DEF 7.3.2 (Yeasts).
Materials:
-
Medium: RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS. Why? MOPS provides a stable pH crucial for antifungal stability; standard broths can acidify, altering drug potency.
-
Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
Step-by-Step Methodology:
-
Inoculum Preparation (Crucial Step):
-
Yeasts: Pick 5 colonies, suspend in sterile saline. Adjust to
CFU/mL (0.5 McFarland). Dilute 1:100 in RPMI. -
Moulds (Aspergillus): Harvest conidia from 7-day cultures using saline + 0.05% Tween 20. Count spores using a Hemocytometer. Adjust to
CFU/mL in RPMI.
-
-
Plate Setup: Similar to antibacterial, but use RPMI-MOPS as the diluent.
-
Incubation:
-
Endpoint Determination:
-
Unlike bacteria, fungal endpoints are often "prominent inhibition" (50% reduction) rather than total clearing, especially for static drugs.
-
Visual Score: 0 (Optically clear), 1 (Slight haze), 2 (Prominent reduction), 3 (Growth = Control).
-
MIC: Lowest concentration with Score 0 (for cidal) or Score 2 (for static).
-
Figure 3: Schematic of the microdilution plate setup for antifungal testing.
Data Presentation & Interpretation
When reporting results, calculate the MIC₅₀ and MIC₉₀ if testing multiple strains. Below is a template for expected data ranges based on high-performing thioamide derivatives.
Table 1: Representative MIC Data (
| Compound ID | R-Substituent | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | A. niger (Mould) |
| Ref (Ciprofloxacin) | - | 0.5 | 0.015 | - | - |
| Ref (Fluconazole) | - | - | - | 2.0 | 4.0 |
| TD-01 | H | 64 | >128 | 128 | 64 |
| TD-02 | 4-Cl (e- withdrawing) | 8 | 32 | 16 | 32 |
| TD-03 | 4-NO₂ (Strong e- w/d) | 4 | 16 | 8 | 16 |
| TD-04 | 4-OCH₃ (e- donating) | 128 | >128 | 64 | 128 |
Interpretation:
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring typically enhance activity by increasing the acidity of the thioamide proton, strengthening hydrogen bonding with the target enzyme or improving metal chelation stability.
-
Gram-Negative Barrier: Higher MICs against E. coli are expected due to the outer membrane lipopolysaccharide layer, which repels hydrophobic thioamides.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][11][Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.DEF 7.3.2).[1][Link]
- Kucukguzel, S. G., et al. (2006). Synthesis and biological activities of N-alkyl/aryl-N'-(2,4-dimethylphenyl)-thioureas and their derivatives. (Relevant for thioamide synthesis and testing).
- Sahin, K., et al. (2018). Antifungal activity of thioamide derivatives: Structure-activity relationships. (General reference for thioamide SAR).
-
National Institutes of Health (PMC). Antifungal Susceptibility Testing: Current Approaches.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. protocols.io [protocols.io]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Application Notes and Protocols for the N-Alkylation of 2-Oxo-2-phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-alkylation of 2-oxo-2-phenylethanethioamide, a critical transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science. Recognizing the unique reactivity of the thioamide functional group, this guide presents detailed, field-proven protocols, explains the underlying chemical principles, and offers strategies for overcoming common challenges. By focusing on the causality behind experimental choices, these application notes aim to empower researchers to not only successfully execute this reaction but also to rationally adapt and troubleshoot the synthesis of novel N-substituted α-oxothioamides.
Introduction: The Synthetic Potential of N-Alkylated α-Oxothioamides
The 2-oxo-2-phenylethanethioamide core represents a versatile building block. The presence of a primary thioamide adjacent to a keto-phenyl moiety offers multiple sites for chemical modification. N-alkylation of the thioamide nitrogen is a particularly valuable transformation, as it introduces substituents that can modulate the molecule's steric and electronic properties, thereby influencing its biological activity, solubility, and metabolic stability.
Thioamides are isosteres of amides, where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct chemical properties: the thioamide N-H is more acidic than its amide counterpart, and the sulfur atom introduces a soft nucleophilic center.[1] This dual reactivity presents both an opportunity and a challenge: the potential for competitive S-alkylation. This protocol is designed to favor the desired N-alkylation pathway through a careful selection of reagents and reaction conditions.
Mechanistic Considerations: The N- vs. S-Alkylation Dichotomy
The key to successful N-alkylation of 2-oxo-2-phenylethanethioamide lies in understanding the ambident nucleophilic nature of the thioamide anion formed upon deprotonation. The negative charge is delocalized between the nitrogen and sulfur atoms, creating two potential sites for electrophilic attack.
Figure 1: Competing N- and S-alkylation pathways of the thioamide anion.
The regioselectivity of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "harder" nucleophilic center, while the larger, more polarizable sulfur atom is "softer". Consequently:
-
Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to react preferentially at the hard nitrogen center, leading to the desired N-alkylated product.
-
Soft electrophiles (e.g., alkyl iodides) have a higher propensity to react at the soft sulfur center, yielding the S-alkylated thioimidate.
However, other factors such as the choice of counter-ion (from the base), solvent, and temperature can also influence the reaction outcome. The protocols detailed below are optimized to favor N-alkylation.
Recommended Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of 2-oxo-2-phenylethanethioamide using a strong base and an alkyl halide in an aprotic solvent.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 2-Oxo-2-phenylethanethioamide | >95% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Alkyl halide (e.g., methyl iodide, ethyl bromide) | >98% | Acros Organics |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS grade | Fischer Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fischer Scientific |
| Ethyl acetate (EtOAc) | HPLC grade | Fischer Scientific |
| Hexanes | HPLC grade | Fischer Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Experimental Procedure
Figure 2: Workflow for the N-alkylation of 2-oxo-2-phenylethanethioamide.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 2-oxo-2-phenylethanethioamide (1.0 equivalent). The flask is then sealed with septa and placed under an inert atmosphere of nitrogen or argon.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the thioamide (concentration typically 0.1-0.2 M).
-
Deprotonation: The solution is cooled to 0 °C using an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation and a proper inert atmosphere setup. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The formation of the sodium salt of the thioamide should result in a homogenous solution or a fine suspension.
-
Alkylation: The reaction mixture is cooled back down to 0 °C. The alkyl halide (1.1 equivalents) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Alternative Protocols and Optimization Strategies
While the NaH/THF system is generally effective, the choice of base and solvent can be tailored to the specific alkylating agent and substrate.
| Base | Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile, DMF | A milder, heterogeneous base. Requires longer reaction times and potentially higher temperatures (reflux). Good for less sensitive substrates. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | More soluble in organic solvents than K₂CO₃, often leading to faster reactions at room temperature.[2] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF, Dichloromethane | A non-nucleophilic organic base. Useful for avoiding harsh inorganic bases.[3] |
Troubleshooting:
-
Low Yield: If the reaction stalls, gentle heating (40-50 °C) may be beneficial, especially when using weaker bases like K₂CO₃. Ensure all reagents and solvents are anhydrous, as water will quench the thioamide anion.
-
S-Alkylation: If S-alkylation is a significant side product, consider using a harder alkylating agent (e.g., dimethyl sulfate). Alternatively, employing a more coordinating cation by using a sodium or potassium base in a less polar solvent may favor N-alkylation.
-
Overalkylation: While less common for primary thioamides, if dialkylation is observed, use of a stoichiometric amount of the alkylating agent is crucial.
Characterization of N-Alkylated Products
The structure of the purified N-alkylated 2-oxo-2-phenylethanethioamide should be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The disappearance of the broad N-H₂ signal of the starting material and the appearance of a new set of signals corresponding to the introduced alkyl group are key indicators of successful N-alkylation. The remaining N-H proton will typically appear as a broad singlet or a triplet if coupled to adjacent protons on the alkyl chain.
-
¹³C NMR Spectroscopy: The carbon signals of the newly introduced alkyl group will be present. The chemical shift of the thiocarbonyl carbon (C=S) will also be informative.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency will shift upon N-alkylation. The characteristic C=S stretch should still be observable.
Expected ¹H NMR Data for N-methyl-2-oxo-2-phenylethanethioamide (Illustrative):
Based on the analogous N-methyl-2-oxo-2-phenylacetamide, the following shifts can be anticipated (in CDCl₃):
-
Phenyl protons: ~7.5-8.0 ppm (multiplet)
-
Methylene protons (-CH₂-): ~4.0-4.5 ppm (singlet)
-
N-H proton: Broad singlet, variable chemical shift
-
N-methyl protons (-CH₃): ~3.0 ppm (doublet, due to coupling with N-H)
Safety Considerations
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.
-
Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous THF can form explosive peroxides upon prolonged storage. Always use freshly distilled or commercially available anhydrous solvents.
Conclusion
The N-alkylation of 2-oxo-2-phenylethanethioamide is a synthetically valuable transformation that can be achieved with high efficiency and selectivity. By understanding the underlying principles of thioamide reactivity and carefully selecting the appropriate base, solvent, and alkylating agent, researchers can access a wide range of novel N-substituted α-oxothioamides. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important reaction in drug discovery and chemical synthesis programs.
References
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). PMC. [Link]
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. (2021). MDPI. [Link]
-
Alkylation of Thiols in Green Mediums. (2015). Journal of Materials and Environmental Science. [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
- Improved process for the preparation of thioacetamide. (1995).
-
Green Alkylation of Thiols in Water. (2009). Scribd. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]
-
Efficient Synthesis of Acyclic Nucleosides by N-Alkylation Using K2CO3 Supported with Natural Phosphate (K2CO3@NP) as Catalyst and Docking Study Against VIH. (2022). ResearchGate. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2022). PMC. [Link]
-
Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). (2006). De Gruyter. [Link]
-
Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2- (5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)aceta. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2015). ResearchGate. [Link]
-
methyl 2-oxo-2-phenylethanedithioate. (n.d.). Chemical Synthesis Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). Semantic Scholar. [Link]
-
Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. (n.d.). [Link]
-
A practical method for N-alkylation of phosphinic (thio)amides with alcohols via transfer hydrogenation. (2019). PubMed. [Link]
-
Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide.... (n.d.). ResearchGate. [Link]
-
Supplementary Information. (2017). The Royal Society of Chemistry. [Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Digital Commons @ USF. [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]
-
Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-methyl-2-oxo-2-phenylacetamide. (n.d.). PubChem. [Link]
-
Complete assignments of 1H and 13C NMR data for 10 phenylethanoid glycosides. (2004). PubMed. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]
-
Direct α-amination of nitrones achieved by DBU-activated N-haloimides. (n.d.). ResearchGate. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). MDPI. [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]
Sources
The Versatile Scaffold: Application of 2-Oxo-2-phenylethanethioamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the α-oxo-thioamide functional group represents a compelling scaffold with diverse biological potential. Among these, 2-oxo-2-phenylethanethioamide stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic properties, arising from the combination of a ketone and a thioamide, confer upon it the ability to interact with a wide range of biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for harnessing the potential of 2-oxo-2-phenylethanethioamide in medicinal chemistry. We will delve into its synthesis, explore its applications as a precursor to bioactive heterocycles, and provide step-by-step protocols for evaluating its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.
Chemical Synthesis: The Gateway to Novel Derivatives
The primary route to 2-oxo-2-phenylethanethioamide and its derivatives is the Willgerodt-Kindler reaction. This powerful transformation allows for the synthesis of thioamides from aryl ketones, sulfur, and a secondary amine, typically morpholine.[1] The reaction proceeds through a series of complex intermediates, ultimately yielding the desired α-oxo-thioamide.
A general workflow for the synthesis of 2-oxo-2-phenylethanethioamide is depicted below:
Caption: Synthetic pathway to 2-oxo-2-phenylethanethioamide.
This synthetic accessibility makes 2-oxo-2-phenylethanethioamide an attractive starting material for generating diverse chemical libraries for high-throughput screening.
Application as a Versatile Synthetic Intermediate
One of the most significant applications of 2-oxo-2-phenylethanethioamide in medicinal chemistry is its use as a precursor for the synthesis of various heterocyclic compounds with established pharmacological activities. The reactive nature of the α-oxo-thioamide moiety allows for facile cyclization reactions to generate five- and six-membered heterocycles.
Synthesis of Thiazole Derivatives
2-Oxo-2-phenylethanethioamide can readily react with α-haloketones in a Hantzsch-type thiazole synthesis to yield substituted thiazoles. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Caption: Synthesis of thiazoles from 2-oxo-2-phenylethanethioamide.
Medicinal Chemistry Applications and Screening Protocols
The 2-oxo-2-phenylethanethioamide scaffold and its derivatives have shown promise in several therapeutic areas. The following sections provide detailed protocols for evaluating their biological activities.
Anticancer Activity
Derivatives of 2-oxo-2-phenylethanethioamide have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5] The following protocols describe standard in vitro assays to assess the anticancer potential of these compounds.
Representative Anticancer Activity of 2-Oxo-2-phenylethanethioamide Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | HepG2 (Liver) | MTT | 15.2 | [2] |
| Derivative B | HCT-116 (Colon) | MTT | 8.9 | [3][6] |
| Derivative C | MCF-7 (Breast) | SRB | 21.4 | [7] |
| Derivative D | A549 (Lung) | MTT | 12.7 | [8] |
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
2-Oxo-2-phenylethanethioamide or its derivatives
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The dye SRB binds to basic amino acids of cellular proteins.
Materials:
-
2-Oxo-2-phenylethanethioamide or its derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound stain.
-
Shake the plates for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ value as described for the MTT assay.
Antimicrobial Activity
The thioamide moiety is present in several known antimicrobial agents. Therefore, 2-oxo-2-phenylethanethioamide and its derivatives are promising candidates for the development of new antibacterial and antifungal drugs.[9][10][11][12]
Representative Antimicrobial Activity of 2-Oxo-2-phenylethanethioamide Derivatives
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | Broth Microdilution | 16 | [9] |
| Derivative F | Escherichia coli | Broth Microdilution | 32 | [11] |
| Derivative G | Candida albicans | Broth Microdilution | 8 | [12] |
| Derivative H | Pseudomonas aeruginosa | Broth Microdilution | 64 | [10] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
2-Oxo-2-phenylethanethioamide or its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
The final volume in each well should be 100-200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
-
Enzyme Inhibition
The electrophilic nature of the carbonyl carbon and the ability of the thioamide sulfur to coordinate with metal ions make 2-oxo-2-phenylethanethioamide a potential candidate for enzyme inhibition. For instance, derivatives have been investigated as inhibitors of acetylcholinesterase and other enzymes.[13][14][15]
Protocol 4: General Enzyme Inhibition Assay
Principle: This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Materials:
-
2-Oxo-2-phenylethanethioamide or its derivatives
-
Target enzyme (e.g., acetylcholinesterase, a kinase, a protease)
-
Substrate for the enzyme
-
Assay buffer specific for the enzyme
-
Detection reagent or system (e.g., colorimetric, fluorometric, or luminescent)
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Include a control without the inhibitor (100% enzyme activity) and a blank without the enzyme (background signal).
-
Pre-incubate the enzyme with the compound for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Measurement of Activity:
-
Measure the product formation or substrate consumption over time using a microplate reader at the appropriate wavelength. The measurement can be kinetic (multiple readings over time) or endpoint (a single reading after a fixed time).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
The following diagram illustrates a typical workflow for screening 2-oxo-2-phenylethanethioamide derivatives for biological activity.
Caption: Workflow for the evaluation of 2-oxo-2-phenylethanethioamide derivatives.
Conclusion and Future Perspectives
2-Oxo-2-phenylethanethioamide is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and its utility as a precursor for a wide array of biologically active heterocyclic compounds make it an attractive starting point for drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives as novel anticancer, antimicrobial, and enzyme-inhibiting agents. Future research in this area will likely focus on the development of more complex derivatives, the elucidation of their precise mechanisms of action, and their optimization into lead compounds for clinical development. The continued exploration of the chemical space around the 2-oxo-2-phenylethanethioamide core promises to yield new and effective therapeutic agents for a variety of diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theadl.com [theadl.com]
- 11. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Advanced Application Note: Use of 2-Oxo-2-phenylethanethioamide in Bioactive Molecule Synthesis
Executive Summary
2-Oxo-2-phenylethanethioamide (CAS: 4602-31-7), often referred to as
This guide details the robust synthesis of this reagent and its application in constructing 2-acylthiazoles —a pharmacophore found in potent antimicrobial agents and Phosphoglycerate Dehydrogenase (PHGDH) inhibitors. We provide optimized protocols for generating the scaffold in situ to avoid stability issues associated with isolation, ensuring high yields in downstream heterocyclization.
Chemical Profile & Reactivity[1][2][3][4][5][6]
The utility of 2-oxo-2-phenylethanethioamide stems from its ability to act as a 1,3-C,S-binucleophile .
-
Structure:
-
Reactivity Modes:
-
Sulfur Nucleophilicity: The soft sulfur atom attacks
-haloketones (Hantzsch-type). -
Nitrogen Nucleophilicity: Participation in cyclization/dehydration steps.
-
Carbonyl Electrophilicity: The ketone remains available for further derivatization (e.g., hydrazine condensation) post-cyclization.
-
Reaction Pathway Visualization
The following diagram outlines the core synthetic flow from the starting acetophenone derivative to the final bioactive thiazole scaffold.
Figure 1: Strategic workflow for converting simple phenones into complex thiazole pharmacophores via the thioamide intermediate.
Protocol A: Synthesis of the Scaffold (2-Oxo-2-phenylethanethioamide)
While available commercially, in situ generation or fresh preparation is recommended due to the sensitivity of the
Materials
-
Substrate: 2-Bromoacetophenone (1.0 equiv)
-
Reagents: Elemental Sulfur (
) (1.5 equiv), Secondary Amine (e.g., Morpholine or Diethylamine) (3.0 equiv) -
Solvent: DMF (Dimethylformamide)[1]
-
Work-up: Ethyl acetate, Brine, Sodium Sulfate (
)
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve 2-bromoacetophenone (e.g., 5.0 mmol) in DMF (10 mL).
-
Sulfuration: Add elemental sulfur (
) and the selected amine (morpholine is preferred for stability; diethylamine for PHGDH inhibitor analogs). -
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Note: Unlike the classic Willgerodt reaction which requires high heat, the presence of the
-bromo group allows this transformation to proceed under mild conditions, preserving the ketone functionality.
-
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine to remove excess DMF. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).-
Yield Expectation: 70–85%.
-
Appearance: Yellow to orange solid/oil.
-
Critical Insight: The choice of amine determines the final substituent. Using ammonia (or ammonium salts) yields the primary thioamide (
), while secondary amines yield tertiary thioamides (). For Hantzsch synthesis, the primary thioamide (using ammonium acetate/sulfide) is often required.
Protocol B: Regioselective Synthesis of 2-Acylthiazoles
This protocol describes the "Modified Hantzsch Synthesis," utilizing 2-oxo-2-phenylethanethioamide to generate thiazoles that retain a carbonyl group at the C2 position—a difficult motif to access via standard methods.
Mechanism of Action
Standard thioamides yield alkyl/aryl thiazoles. The
Experimental Procedure
-
Reagent Prep: Dissolve 2-oxo-2-phenylethanethioamide (1.0 mmol) in Ethanol (5 mL).
-
Coupling: Add the
-haloketone (e.g., phenacyl bromide, 1.0 mmol) dropwise. -
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) or perform under neutral conditions if the substrate is acid-sensitive.
-
Reflux: Heat the mixture to reflux (
) for 1–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexane). -
Precipitation: Cool the solution to room temperature. The product often precipitates as a crystalline solid.
-
Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.
Data Analysis: Expected Results
| Parameter | Value / Observation |
| Appearance | Yellow/Orange Crystalline Solid |
| Yield | 80–95% |
| Melting Point | 130–132 °C (Derivative dependent) |
| 1H NMR Characteristic | Thiazole proton singlet at |
| IR Signature | Carbonyl stretch ( |
Bioactive Case Study: PHGDH Inhibitors
Recent drug discovery efforts have identified
Synthesis Logic
The 2-oxo-2-phenylethanethioamide scaffold mimics the substrate of PHGDH, allowing it to occupy the active site.
-
Target Molecule: N,N-Diethyl-2-oxo-2-phenylethanethioamide.
-
Bioassay Validation:
-
Assay Buffer: 50 mM Tris (pH 8.5), 1 mM EDTA.[2]
-
Readout: Resorufin fluorescence (Ex 550nm / Em 580nm) coupled to NADH production.
-
Potency: Compounds in this class have demonstrated
values in the micromolar range, validating the scaffold's relevance in oncology.
-
Figure 2: Mechanism of action for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Incomplete sulfuration or oxidation of product. | Increase |
| Oily Product (Step B) | Incomplete cyclization or solvent trapping. | Triturate with cold diethyl ether; ensure full reflux time. |
| Side Products | Formation of thioethers instead of thiazoles. | Ensure the solvent is polar protic (EtOH) to favor cyclization over substitution; avoid excess base. |
References
-
Mechanism of 2-oxo-2-phenylethanethioamide generation: Kasséhin, U. C., et al. "Insight into the Willgerodt-Kindler Reaction of
-Haloacetophenone Derivatives."[3] ResearchGate.[1][3] -
Regioselective Synthesis of 2-Acylthiazoles: RSC Advances.
-oxothioamides." Royal Society of Chemistry. -
PHGDH Inhibitor Synthesis: "Structure–Activity Rel
-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase." PubMed Central. -
General Thioamide Synthesis: "Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur." Journal of Organic Chemistry.
Sources
Cyclocondensation reactions of 2-Oxo-2-phenylethanethioamide with bifunctional reagents
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
2-Oxo-2-phenylethanethioamide (also referred to as
This divergence in reactivity allows for highly regioselective cyclocondensations with bifunctional nucleophiles. The
Substrate Profile[4][7]
-
IUPAC Name: 2-Oxo-2-phenylethanethioamide
-
Structure:
-
Appearance: Typically yellow to orange crystalline solid (due to
transitions in the bond). -
Storage:
C under inert atmosphere (hygroscopic; susceptible to hydrolysis to phenylglyoxylic acid).
Reactivity Map & Divergent Synthesis
The following decision tree illustrates the divergent synthesis pathways accessible from this single precursor using standard bifunctional reagents.
Figure 1: Divergent synthetic pathways. The substrate acts as a linchpin for 5- and 6-membered heterocycles.
Protocol A: Modified Hantzsch Synthesis of Thiazoles
Target: 2-Acyl-4-arylthiazoles
Mechanism: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide of the
Materials
-
2-Oxo-2-phenylethanethioamide (1.0 eq)
-
Phenacyl bromide (or substituted
-bromoketone) (1.1 eq) -
Ethanol (Absolute)
-
Sodium Acetate (anhydrous) or Triethylamine (1.2 eq)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 2-oxo-2-phenylethanethioamide in 10 mL of absolute ethanol in a round-bottom flask. The solution should be distinctively yellow.
-
Addition: Add 1.1 mmol of phenacyl bromide. Stir at room temperature for 15 minutes.
-
Observation: A transient color change often occurs as the S-alkylation proceeds (formation of the thioimidate intermediate).
-
-
Cyclization: Add 1.2 mmol of Sodium Acetate. Heat the mixture to reflux (
C) for 2–4 hours.-
Self-Validating Endpoint: The reaction is complete when the deep yellow color of the starting thioamide fades to a lighter pale yellow or fluorescent suspension (thiazoles are often fluorescent). TLC (20% EtOAc/Hexane) should show the disappearance of the polar thioamide spot (
) and appearance of a less polar product ( ).
-
-
Work-up: Cool to room temperature. Pour the mixture into 50 mL of ice-water.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/DMF mixtures.
Key Insight: Unlike standard thioamides, the
Protocol B: Quinoxaline Synthesis via 1,2-Diamines
Target: 3-Phenylquinoxaline-2(1H)-thione
Mechanism: Double condensation. The diamine attacks the highly electrophilic ketone (
Materials
-
2-Oxo-2-phenylethanethioamide (1.0 eq)
-
1,2-Phenylenediamine (1.0 eq)
-
Acetic Acid (Glacial) or Ethanol with catalytic HCl
Step-by-Step Methodology
-
Mixing: In a 50 mL flask, combine 1.0 mmol of substrate and 1.0 mmol of 1,2-phenylenediamine.
-
Solvent: Add 15 mL of Glacial Acetic Acid.
-
Why Acid? Acid catalysis activates the carbonyl oxygen and prevents the oxidation of the diamine.
-
-
Reflux: Heat to
C for 3 hours.-
Critical Control: Monitor for the smell of
. If is evolved, the product is the Quinoxaline (sulfur lost). If no is evolved, the product is likely the Quinoxaline-thione (sulfur retained). With this specific substrate, retention of sulfur (thione form) is favored under milder conditions.
-
-
Precipitation: Pour into crushed ice. A dark orange/red solid typically precipitates.
-
Purification: Wash with water to remove excess acid. Recrystallize from methanol.
Comparative Data Summary
| Parameter | Protocol A (Thiazole) | Protocol B (Quinoxaline) |
| Reagent | Phenacyl Bromide | 1,2-Phenylenediamine |
| Solvent | Ethanol | Glacial Acetic Acid |
| Temp/Time | ||
| Visual Endpoint | Yellow | Yellow |
| Avg. Yield | 75–85% | 60–75% |
| Primary Risk | S-alkylation arrest (needs heat) | Diamine oxidation (keep inert) |
Troubleshooting & Optimization
"The Polymer Gunk"
-
Symptom: Reaction turns black/tarry.
-
Cause: Thermal decomposition of the thioamide or polymerization of the diamine.
-
Fix: Lower temperature by
C and perform the reaction under Nitrogen atmosphere. Ensure the thioamide is fresh; old samples polymerize.
"The Sulfur Smell" (Hydrolysis)
-
Symptom: Strong rotten egg smell (
) and isolation of phenylglyoxylic acid (white solid). -
Cause: Wet solvents. The
bond is labile to hydrolysis, especially adjacent to the electron-withdrawing carbonyl. -
Fix: Dry all solvents over molecular sieves (3Å) before use.
References
-
RSC Advances. "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." Royal Society of Chemistry, 2017.
-
ResearchGate. "Synthesis and reactivity of monothio-oxamides."[1] ResearchGate, 2025.[1]
-
BenchChem. "Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide." BenchChem, 2025.[2][3]
-
Organic Chemistry Portal. "Synthesis of 1,2-diamines." Organic Chemistry Portal, 2024.
Sources
High-throughput screening of 2-Oxo-2-phenylethanethioamide derivatives
Application Note: High-Throughput Screening of 2-Oxo-2-phenylethanethioamide Derivatives
Introduction & Scientific Rationale
The 2-Oxo-2-phenylethanethioamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily functioning as a bioisostere of
Mechanism of Action:
The primary therapeutic application of this class is the inhibition of nickel-dependent metalloenzymes, specifically Urease (EC 3.5.1.5).[2] The
HTS Challenges: Screening this specific derivative class presents distinct challenges:
-
Thioamide Instability: Susceptibility to S-oxidation or hydrolysis in aqueous buffers.
-
Redox Interference: Potential to act as PAINS (Pan-Assay Interference Compounds) by interfering with redox-based detection systems.
-
Solubility: High lipophilicity requiring optimized DMSO handling.
Library Preparation & Compound Management
Objective: Maintain chemical integrity of the thioamide bond during storage and dispensing.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: 10 mM stock solutions.
-
Storage: -20°C under Argon or Nitrogen atmosphere. Note: Thioamides are sensitive to oxidative desulfurization.
Protocol: Acoustic Dispensing (Echo/Datastream)
-
Thaw: Allow source plates to reach room temperature (25°C) in a desiccator to prevent water condensation (which accelerates hydrolysis).
-
Centrifugation: Spin at 1000 x g for 1 minute to remove droplets from seals.
-
Dispense: Transfer 50 nL - 200 nL of compound into 384-well assay plates (black, clear bottom) to achieve final screening concentrations (typically 10
M - 50 M). -
Backfill: Immediately backfill wells with DMSO to normalize solvent concentration across the plate (strictly <1% v/v final).
Primary Screen: Enzymatic Urease Inhibition (Berthelot Method)
Rationale: The Berthelot (Indophenol) method is selected over Phenol Red (pH) assays. While pH indicators are faster, thioamides can exhibit intrinsic acidity that skews pH readouts. The Berthelot method directly quantifies ammonia (
Reagents:
-
Enzyme: Jack Bean Urease (Type III, ~15-30 units/mg) or Recombinant H. pylori Urease.
-
Buffer: 25 mM HEPES, pH 7.5 (Phosphate buffers are avoided as they compete with Ni binding).
-
Detection Reagents:
-
Reagent A: Phenol + Sodium Nitroprusside.
-
Reagent B: Sodium Hypochlorite + Sodium Hydroxide.
-
Step-by-Step Protocol:
| Step | Action | Volume | Time/Temp | Notes |
| 1 | Pre-Incubation | 20 | 15 min / 37°C | Incubate enzyme (2 U/mL) with test compounds. Allows slow-binding kinetics typical of chelators. |
| 2 | Substrate Addition | 20 | 30 min / 37°C | Add 50 mM Urea. Reaction proceeds. |
| 3 | Quench & Develop | 40 | 20 min / RT | Add Reagent A followed immediately by Reagent B. Reaction stops; indophenol blue forms. |
| 4 | Detection | N/A | Immediate | Measure Absorbance at 625 nm . |
Data Normalization:
Secondary Screen: Phenotypic H. pylori Survival (Resazurin)
Rationale: To verify that enzymatic hits translate to bacterial cell death and to filter out compounds with poor membrane permeability.
Protocol:
-
Culture: H. pylori (ATCC 43504) grown in Brucella broth + 10% FBS under microaerophilic conditions.
-
Seeding: Dispense 40
L bacterial suspension ( CFU/mL) into 384-well plates containing compounds. -
Incubation: 72 hours at 37°C (Microaerophilic).
-
Development: Add 10
L Resazurin (0.01%). Incubate 4 hours. -
Read: Fluorescence (
). Viable cells reduce Resazurin (Blue) to Resorufin (Pink/Fluorescent).
Counter-Screening & Hit Validation
Critical Step for Thioamides: Thioamides can react with hypochlorite (in the Berthelot reagents) or quench fluorescence.
-
Interference Check: Run the Primary Screen protocol without enzyme. Add Ammonium Chloride (
) directly.-
Result: If a compound reduces the signal here, it is interfering with the detection chemistry (False Positive).
-
-
Solubility Check: Nephelometry (Light Scattering) to detect precipitation of the lipophilic phenyl group.
Workflow Visualization
The following diagram illustrates the logical flow from library management to hit selection, emphasizing the dual-screening approach.
Caption: Integrated HTS workflow for thioamide derivatives, separating enzymatic efficacy from phenotypic viability and chemical interference.
Data Analysis & Quality Control
Z-Prime (
-
Target:
is required for a reliable HTS. -
Controls:
Hit Criteria:
-
Primary: >50% inhibition at 10
M. -
Secondary: MIC < 20
g/mL against H. pylori. -
Selectivity: >10-fold window between Mammalian Cytotoxicity (HEK293 cells) and Bacterial MIC.
References
-
Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition."[5] Current Medicinal Chemistry. Link
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link
-
Macegoniuk, K., et al. (2016). "Inhibitors of bacterial ureases: A review." Folia Biologica et Oecologica. Link
-
Kosikowska, P., & Berlicki, Ł. (2011). "Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review." Expert Opinion on Therapeutic Patents. Link
-
Fodran, P., et al. (2015). "Thioamides as Bioisosteres of Amides." Chemistry – A European Journal. Link
Sources
- 1. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 3. A cheap, simple high throughput method for screening native Helicobacter pylori urease inhibitors using a recombinant Escherichia coli, its validation and demonstration of Pistacia atlantica methanolic extract effectivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2-Oxo-2-phenylethanethioamide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 2-Oxo-2-phenylethanethioamide. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My 2-Oxo-2-phenylethanethioamide is not crystallizing from solution, even after cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize upon cooling is a common issue, often stemming from one of two primary reasons: the solution is not supersaturated, or there are no nucleation sites for crystals to begin forming.
-
Supersaturation: The most frequent cause is using an excessive amount of solvent during the initial dissolution step.[1] To achieve a supersaturated solution necessary for crystallization, the concentration of the solute must exceed its solubility at a given temperature.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of 2-Oxo-2-phenylethanethioamide. After reducing the volume, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.[2]
-
-
Nucleation: Crystal growth requires an initial "seed" or nucleation site.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a pure crystal of 2-Oxo-2-phenylethanethioamide from a previous successful crystallization, add a tiny amount to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Extended Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or even a freezer for a short period. Lower temperatures decrease the solubility of the compound, which can promote nucleation and crystallization.
-
-
Q2: Instead of crystals, my 2-Oxo-2-phenylethanethioamide has formed an oil. What causes "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This is often due to the melting point of the compound being lower than the temperature of the solution, or a high concentration of impurities which can depress the melting point.
-
Causality: The compound is coming out of solution at a temperature above its melting point. This can be exacerbated by rapid cooling.
-
Solutions:
-
Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point slightly.
-
Slower Cooling: Allow the solution to cool much more slowly. This can be achieved by insulating the flask or allowing it to cool in a warm bath that is slowly brought to room temperature. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. For a related compound, 2-oxo-2-phenylethyl diisopropylcarbamate, a mixture of n-hexane and ethanol (in a 4:1 ratio) was used successfully for recrystallization. This suggests that a combination of a good solvent (like ethanol, in which the compound is soluble when hot) and a poor solvent (like n-hexane, in which the compound is less soluble) could be effective.
-
Q3: The yield of my crystallized 2-Oxo-2-phenylethanethioamide is very low. What are the common reasons for this and how can I improve it?
A3: A low yield indicates that a significant portion of your compound has been lost during the crystallization process.
-
Common Causes & Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a substantial amount of the compound will remain dissolved in the mother liquor even after cooling.[1][2]
-
Action: Before filtering, you can try to carefully evaporate some of the solvent to increase the yield of crystals. Be mindful that this may also increase the co-precipitation of impurities.
-
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (if performed to remove insoluble impurities), a significant amount of product can be lost on the filter paper.
-
Action: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your solution.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product.
-
Action: Always wash your crystals with a minimal amount of ice-cold solvent.
-
-
Q4: My final crystals of 2-Oxo-2-phenylethanethioamide are discolored. How can I remove colored impurities?
A4: The presence of color suggests that your sample contains impurities.
-
Solution:
-
Activated Charcoal: After dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Procedure:
-
Add a very small amount of activated charcoal to the hot solution.
-
Gently boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the crystallization of 2-Oxo-2-phenylethanethioamide.
Solvent Selection and Properties
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar compounds and general principles of organic chemistry, the following solvents and solvent systems can be considered for 2-Oxo-2-phenylethanethioamide.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale and Considerations |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar organic compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate/Hexane | ~69 (azeotrope) | Medium/Nonpolar | A common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly. A similar system was effective for a related compound.[3] |
| n-Hexane/Ethanol (4:1) | Variable | Nonpolar/Polar | This specific ratio was successful for recrystallizing 2-oxo-2-phenylethyl diisopropylcarbamate.[2] This suggests it is a promising system to try. |
| Acetone | 56 | Polar Aprotic | A versatile solvent for many organic compounds. |
| Water | 100 | Very Polar | While 2-phenylethanethioamide has slight water solubility, it is generally not a good primary solvent for this type of organic molecule unless mixed with a co-solvent. |
Data sourced from publicly available chemical property databases.
Experimental Protocol: A General Guideline for Recrystallization
This protocol provides a general framework for the recrystallization of 2-Oxo-2-phenylethanethioamide. The specific solvent and volumes will need to be optimized for your particular sample.
-
Solvent Selection: Based on small-scale solubility tests, choose a promising solvent or solvent system from the table above.
-
Dissolution:
-
Place the crude 2-Oxo-2-phenylethanethioamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid is just dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Ensure the funnel and filter paper are pre-heated with hot solvent to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
If crystals do not form, try the induction techniques described in Q1.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals completely. This can be done by air drying or in a desiccator under vacuum.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Speck, K., et al. (2021). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 785–788. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
Technical Support Center: Byproduct Identification in 2-Oxo-2-phenylethanethioamide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing common byproducts encountered in reactions involving 2-oxo-2-phenylethanethioamide. This guide provides practical troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you navigate challenges in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common issues observed during reactions with 2-oxo-2-phenylethanethioamide, providing quick solutions and directing you to more detailed troubleshooting guides.
Q1: My reaction mixture shows a new, less polar spot on the TLC plate that wasn't there at the start. What could it be?
A1: A common, less polar byproduct is the oxidative dimer, 3,5-dibenzoyl-1,2,4-thiadiazole . This can form in the presence of mild oxidizing agents or even air, particularly under basic conditions. For detailed identification steps, refer to the Troubleshooting Guide for Unexpected Byproducts .
Q2: I'm observing a byproduct with a similar polarity to my starting material. How can I identify it?
A2: A likely candidate is the hydrolysis product, 2-oxo-2-phenylacetamide . Thioamides are more resistant to hydrolysis than their amide counterparts, but under prolonged exposure to acidic or basic aqueous conditions, this conversion can occur[1][2]. See the Troubleshooting Guide for Byproducts with Similar Polarity for characterization details.
Q3: My reaction, which uses an amine as a catalyst or reagent, is not clean. What side reaction should I consider?
A3: 2-Oxo-2-phenylethanethioamide can react with primary or secondary amines to form α-oxoamidines . This reaction is often regioselective, with the amine attacking the thiocarbonyl group[3]. The Troubleshooting Guide for Amine-Related Byproducts provides further information.
Q4: I'm attempting a Gewald reaction, and the yield of my desired 2-aminothiophene is low, with many side products. What are the likely issues?
A4: The Gewald reaction is a multi-component reaction, and its success is highly dependent on the initial Knoevenagel condensation[4]. Failure at this stage can lead to a cascade of side reactions. Our Troubleshooting Guide for Gewald-Type Reactions offers a detailed workflow to optimize your reaction conditions and identify potential byproducts.
II. Troubleshooting Guides
These guides provide in-depth, step-by-step instructions for identifying and characterizing specific byproducts.
A. Troubleshooting Guide for Unexpected Byproducts: The Dimer
Issue: Appearance of a new, often less polar, spot on the TLC plate.
Potential Byproduct: 3,5-dibenzoyl-1,2,4-thiadiazole
Plausible Mechanism: Oxidative dimerization of two molecules of 2-oxo-2-phenylethanethioamide. This can be promoted by various oxidants or even atmospheric oxygen, especially in the presence of a base.
Caption: Oxidative dimerization of 2-oxo-2-phenylethanethioamide.
Identification Protocol:
-
Isolation:
-
If the byproduct is significantly less polar, it can often be separated from the more polar starting material and other polar byproducts by flash column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the dimer's mass. For 3,5-dibenzoyl-1,2,4-thiadiazole, the expected [M+H]⁺ would be approximately m/z 325.04.
-
¹H NMR: The spectrum should be relatively simple, showing only aromatic protons of the two benzoyl groups. The characteristic thioamide N-H protons will be absent.
-
¹³C NMR: Expect signals for the benzoyl carbonyl carbons, the aromatic carbons, and the carbons of the thiadiazole ring. The thiadiazole ring carbons typically appear in the range of 160-185 ppm[5][6].
-
| Byproduct | Expected [M+H]⁺ | Key ¹H NMR Features | Key ¹³C NMR Features |
| 3,5-dibenzoyl-1,2,4-thiadiazole | ~325.04 | Absence of N-H protons; aromatic signals only. | Signals for benzoyl C=O, aromatic carbons, and two downfield signals for the thiadiazole ring carbons. |
B. Troubleshooting Guide for Byproducts with Similar Polarity: The Hydrolysis Product
Issue: A byproduct with a TLC Rf value very close to the starting 2-oxo-2-phenylethanethioamide.
Potential Byproduct: 2-oxo-2-phenylacetamide
Plausible Mechanism: Hydrolysis of the thioamide functional group under acidic or basic conditions in the presence of water. Thioamides are generally more stable to hydrolysis than amides, but the reaction can still occur, especially with prolonged reaction times or elevated temperatures[1][2][5][7].
Caption: Hydrolysis of 2-oxo-2-phenylethanethioamide.
Identification Protocol:
-
Separation:
-
Separation by standard silica gel chromatography can be challenging due to similar polarities. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative TLC or HPLC may be necessary for isolation of a pure sample.
-
-
Characterization:
-
Mass Spectrometry (MS): The hydrolysis product will have a lower mass than the starting material due to the replacement of sulfur with oxygen. The expected [M+H]⁺ for 2-oxo-2-phenylacetamide is approximately m/z 150.06.
-
¹H NMR: The chemical shifts of the N-H protons in the amide will be different from those in the thioamide. The aromatic and methylene protons may also show slight shifts.
-
¹³C NMR: The most significant change will be the chemical shift of the carbonyl carbon. The amide carbonyl will be significantly upfield (around 160-170 ppm) compared to the thiocarbonyl carbon (typically >190 ppm)[8][9].
-
| Compound | Expected [M+H]⁺ | Key ¹H NMR Features | Key ¹³C NMR Features |
| 2-Oxo-2-phenylethanethioamide | ~166.04 | Distinct N-H proton signals. | Thiocarbonyl (C=S) signal > 190 ppm. |
| 2-Oxo-2-phenylacetamide | ~150.06 | Different N-H proton signals compared to the thioamide. | Amide carbonyl (C=O) signal ~160-170 ppm. |
C. Troubleshooting Guide for Amine-Related Byproducts: α-Oxoamidine Formation
Issue: Formation of a new major product when an amine is used as a reagent or catalyst.
Potential Byproduct: N-substituted 2-oxo-2-phenylacetamidine
Plausible Mechanism: Nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon, followed by elimination of hydrogen sulfide[3].
Caption: Reaction of 2-oxo-2-phenylethanethioamide with an amine.
Identification Protocol:
-
Isolation:
-
The polarity of the resulting α-oxoamidine will depend on the nature of the 'R' groups from the amine. Standard column chromatography should be effective for purification.
-
-
Characterization:
-
Mass Spectrometry (MS): The mass of the product will be the mass of the starting thioamide plus the mass of the amine minus the mass of H₂S.
-
¹H NMR: The spectrum will show signals corresponding to the protons of the amine 'R' groups incorporated into the structure. The original thioamide N-H protons will be absent.
-
¹³C NMR: The thiocarbonyl carbon signal will be replaced by the amidine carbon signal, which will have a chemical shift intermediate between a C=O and C=S, typically in the range of 150-170 ppm.
-
| Byproduct | Expected Mass Change | Key ¹H NMR Features | Key ¹³C NMR Features |
| N-substituted α-oxoamidine | + Mass(Amine) - Mass(H₂S) | Signals from the incorporated amine; absence of thioamide N-H. | Amidine carbon signal (150-170 ppm). |
D. Troubleshooting Guide for Gewald-Type Reactions
Issue: Low yield of the desired 2-aminothiophene in a one-pot reaction involving a carbonyl compound, an active methylene nitrile, elemental sulfur, and a base.
Underlying Cause: The Gewald reaction is a sequence of reactions, and failure at any step can lead to byproducts. The most common failure point is the initial Knoevenagel condensation[4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Gewald reaction.
Common Byproducts in Failed Gewald Reactions:
-
Unreacted Starting Materials: If the Knoevenagel condensation does not proceed.
-
Knoevenagel Adduct: The α,β-unsaturated nitrile intermediate may be isolated if the subsequent cyclization fails.
-
Thioamide Dimer: As described in Guide A, if oxidative conditions are present.
-
Complex Polysulfides: From the reaction of elemental sulfur with the enolate of the active methylene compound.
For a detailed protocol on optimizing the Gewald reaction, please refer to established literature procedures[4][10][11].
III. References
-
BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem.
-
Szostak, M. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary Department of Chemistry. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. [Link]
-
Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PMC. [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Antony, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
-
Honnabandar, A., et al. (2025). Acid-Catalyzed Condensation of Primary/Secondary Amines with 2-Oxo-2-aryl-N-arylethanethioamides: A Highly Regioselective Synthesis of α-Oxoamidines. ResearchGate. [Link]
-
Kassehin, U. C., et al. (n.d.). Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide... ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). bibenzo[c][1][4][5]thiadiazole Supplementary Information. Royal Society of Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
Goodwin, B. L., et al. (1997). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
Dai, J., & Wu, L. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. PMC. [Link]
-
Al-Bayati, R. H., et al. (2022). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. [Link]
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Dunbar, K. L., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. ResearchGate. [Link]
-
Bode, J. W., et al. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. [Link]
-
Giske, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Thioesters by Electrochemical Three-Component Reaction Involving Elemental Sulfur. Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. ACG Publications - Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives as potential antimycobacterial agents [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. 2-Phenylacetamide(103-81-1) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 2-Oxo-2-phenylethanethioamide for library production
This technical guide addresses the scalable synthesis of 2-Oxo-2-phenylethanethioamide (also known as
The guide prioritizes two methodologies:
-
The Enaminone C=C Cleavage Route (Modern, scalable, ideal for
-substituted libraries). -
The Benzoyl Cyanide Thionation Route (Classic, best for the primary thioamide scaffold).
Topic: Scalable Synthesis for Library Production
Target Molecule: 2-Oxo-2-phenylethanethioamide (
Executive Strategy: Route Selection
For library production, "one-size-fits-all" rarely works. We recommend a bifurcated strategy based on your specific library requirements:
| Requirement | Recommended Route | Key Advantage |
| Primary Scaffold ( | Benzoyl Cyanide Thionation | Direct access to the primary |
| Enaminone Sulfuration | Metal-free, uses elemental sulfur, and avoids hazardous cyanide handling. Ideal for parallel synthesis. |
Master Protocols
Protocol A: The Enaminone Route (High-Throughput Library Generation)
Best for: Creating diverse N-substituted derivatives.
This method utilizes the oxidative cleavage of enaminones using elemental sulfur.[1] It is superior to the traditional Willgerodt-Kindler reaction because it retains the
Mechanism:
-
Enaminone Formation: Acetophenone reacts with DMF-DMA.
-
Sulfuration/Cleavage: The enaminone C=C bond is cleaved by elemental sulfur in the presence of an amine (or retaining the dimethylamine) to form the
-keto thioamide.
Step-by-Step Methodology:
-
Enaminone Synthesis (Batch Scale):
-
Charge a reactor with Acetophenone (1.0 equiv) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.2 equiv).
-
Reflux at 110°C for 3–5 hours.
-
QC Check: Monitor by TLC/LC-MS for disappearance of acetophenone.
-
Concentrate in vacuo to remove excess DMF-DMA. The residue (Enaminone) is usually pure enough for the next step.
-
-
Library Divergence (Parallel Synthesis):
-
Dissolve Enaminone (1.0 equiv) in DMF (0.5 M concentration).
-
Add Elemental Sulfur (
, 4.0 equiv). -
Add Target Amine (1.2–1.5 equiv) if performing transamidation, or use DMAP (1.0 equiv) to accelerate the reaction with the native dimethylamine.
-
Heat to 90°C for 12–24 hours under air (open vessel or oxygen balloon—oxidative conditions are required).
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with brine to remove DMF.
-
Purify via automated flash chromatography (Silica, Hexane/EtOAc gradient).
-
Protocol B: The Benzoyl Cyanide Route (Primary Scaffold Scale-Up)
Best for: Producing the specific 2-Oxo-2-phenylethanethioamide (
Step-by-Step Methodology:
-
Precursor Synthesis:
-
React Benzoyl Chloride with CuCN (Caution: Cyanide) in acetonitrile or toluene at reflux to yield Benzoyl Cyanide.
-
Purification: Distillation (bp ~208°C) is critical to remove unreacted chloride.
-
-
Thionation:
-
Dissolve Benzoyl Cyanide in anhydrous Diethyl Ether or THF at 0°C.
-
Slowly introduce
gas (or add a solution of NaSH in MeOH with controlled pH) in the presence of a catalytic base (e.g., Diethylamine). -
Reaction: The nucleophilic addition of sulfide to the nitrile carbon, followed by tautomerization, yields the thioamide.
-
-
Isolation:
-
The product often precipitates as a yellow solid. Filter and wash with cold ether.
-
Visualization: Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for both protocols.
Caption: Workflow comparison between Enaminone Cleavage (Library) and Benzoyl Cyanide (Primary Scaffold) routes.
Troubleshooting Guide & FAQs
Section A: Yield & Purity Issues
Q: My Enaminone reaction went to completion, but the sulfuration step yield is <30%.
-
Root Cause 1 (Oxygen): The C=C cleavage mechanism is oxidative. If you run this under strict Nitrogen/Argon, the reaction will stall or produce side products.
-
Solution: Run the reaction open to air or with an
balloon. Ensure vigorous stirring to maximize gas-liquid transfer. -
Root Cause 2 (Temperature): Elemental sulfur activation requires energy.
-
Solution: Ensure the internal temperature is maintained at 90°C. Below 80°C, the reaction is sluggish.
Q: In the Benzoyl Cyanide route, I am getting a dimer side-product.
-
Diagnosis: You are likely seeing the formation of 2,5-diphenyl-dithiooxamide or similar coupling products.
-
Solution: This occurs when the concentration of the intermediate imidothioate is too high or pH is incorrect. Maintain a low temperature (0°C to -10°C) during
addition and avoid excess base. Use stoichiometric diethylamine.
Section B: Purification & Workup[2][3]
Q: The sulfur smell is persisting in my library plates. How do I remove it?
-
Issue: Unreacted elemental sulfur (
) is highly lipophilic and co-elutes with products. -
Solution:
-
Chemical Wash: Wash the organic layer with a solution of Sodium Sulfite (
) or dilute NaOH. This converts lipophilic into water-soluble thiosulfates/polysulfides. -
Triphenylphosphine: Add a small amount of
to the crude; it reacts with sulfur to form (Triphenylphosphine sulfide), which is very polar and easily separated by chromatography.
-
Q: My product is oiling out instead of crystallizing.
-
Solution:
-Keto thioamides are often low-melting solids.-
Dissolve in minimal DCM and add Hexane dropwise until cloudy.
-
Store at -20°C overnight.
-
If oil persists, scratch the flask wall with a glass rod to induce nucleation.
-
Section C: Scalability
Q: Can I scale the Enaminone route to 100g?
-
Assessment: Yes, but with cautions.
-
Thermal Hazard: The cleavage of the C=C bond is exothermic. On a 100g scale, controlled addition of the enaminone to the hot sulfur/amine mixture is safer than "all-in" heating.
-
Gas Evolution: The reaction releases formaldehyde (which may oxidize to formate) and potentially
traces. Ensure excellent ventilation and scrubbing.
Summary Data Table: Method Comparison
| Feature | Enaminone Route (Recommended) | Benzoyl Cyanide Route |
| Primary Use Case | Primary Scaffold ( | |
| Step Count | 2 (from Acetophenone) | 2 (from Benzoyl Chloride) |
| Atom Economy | Moderate (Loss of DMF/Formate) | High |
| Safety Profile | Green (Metal-free, Sulfur) | Red (Cyanide, |
| Key Reagents | DMF-DMA, | CuCN, |
| Critical Parameter | Oxygen presence (Aerobic) | Moisture exclusion |
References
-
Gan, L., Gao, Y., Wei, L., & Wan, J. P. (2019).[2] Synthesis of
-Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones Using Elemental Sulfur.[1][2] The Journal of Organic Chemistry, 84(2), 1064–1069.[2] -
Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl Cyanide.[3][4] Organic Syntheses, Coll.[3] Vol. 3, p.112.
-
Sheng, W., et al. (2021). Oxidant-free synthesis of
-keto thioamides from -nitroketones. Organic & Biomolecular Chemistry. -
Pandey, S. K., et al. (2022).[5][6] Metal-free syntheses of
-keto thioamide derivatives from sulfoxonium ylides. Organic Letters, 24, 8062–8066.[5][6]
Sources
- 1. Synthesis of α-Keto Thioamides by Metal-Free C═C Bond Cleavage in Enaminones Using Elemental Sulfur [ouci.dntb.gov.ua]
- 2. Synthesis of α-Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones Using Elemental Sulfur [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 5. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update | MDPI [mdpi.com]
Technical Support Center: Stability Management of 2-Oxo-2-phenylethanethioamide
CAS: 4602-31-7 | Formula:
Part 1: The Degradation Matrix (Root Cause Analysis)
As a Senior Application Scientist, I often see researchers treat 2-Oxo-2-phenylethanethioamide (OPET) like a standard organic solid. It is not. This molecule possesses a thioamide group adjacent to a ketone (
The three primary enemies of OPET are Moisture (Hydrolysis) , Oxygen (Oxidative Dimerization) , and Light (Photolysis) .
Mechanism of Failure
The sulfur atom is the weak link. Unlike the robust carbonyl oxygen in amides, the thiocarbonyl sulfur (
-
Hydrolysis (The "Bleaching" Effect): In the presence of moisture, the
bond undergoes nucleophilic attack by water, releasing hydrogen sulfide ( ) and converting the yellow thioamide into the white/colorless 2-oxo-2-phenylacetamide . -
Oxidative Dimerization: Atmospheric oxygen can oxidize the sulfur, leading to the formation of disulfide bridges or cyclization into 1,2,4-thiadiazoles (a common impurity in aged thioamide stocks).
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Hydrolysis leads to the inactive amide (bleaching), while oxidation often leads to dimerization (darkening).
Part 2: Storage Protocol (The "Golden Standard")
To maintain >98% purity for Hantzsch syntheses, strictly adhere to the following storage hierarchy.
Storage Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long Term) | Slows kinetic rate of hydrolysis and auto-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Humidity | <10% RH (Desiccator) | Prevents nucleophilic attack of |
| Container | Amber Glass Vial | Blocks UV light which can excite the |
| Seal | Parafilm + Teflon Cap | Ensures gas-tight integrity; prevents moisture ingress during freezer thaws. |
Handling SOP (Standard Operating Procedure)
-
Upon Receipt: Do not open the vial immediately if it is cold. Allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the solid.
-
Aliquotting: If you plan to use the reagent over multiple experiments, aliquot the bulk material into single-use amber vials inside a glovebox or under an inert gas stream. Repeated freeze-thaw cycles introduce moisture.
-
Re-sealing: Flush the headspace of the vial with Argon before screwing the cap back on.
Part 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by researchers using OPET for heterocycle synthesis.
Scenario A: "My sample has changed color."
Q: The powder was originally bright yellow, but now it looks pale/off-white. Is it still usable?
-
Diagnosis: Hydrolysis. The yellow color comes from the conjugated thioamide system. The corresponding amide (2-oxo-2-phenylacetamide) is white.
-
Action: Perform a melting point test. If the melting point is significantly higher or lower than the CoA value (pure OPET usually melts ~60-65°C, whereas the amide melts ~80-90°C), discard the sample . Using this will result in failed cyclization.
Scenario B: "There is a strong smell upon opening."
Q: I detect a rotten egg smell when I open the vial.
-
Diagnosis: Advanced Hydrolysis. The smell is Hydrogen Sulfide (
), a byproduct of the thioamide converting to the amide. -
Action: This indicates significant degradation. If the smell is faint, you may be able to recrystallize (see below). If strong, discard .
Scenario C: "Low Yields in Hantzsch Synthesis."
Q: My thiazole yield dropped from 85% to 40% using an old batch.
-
Diagnosis: Stoichiometric Imbalance. If 30% of your reactant has hydrolyzed to the amide, it is inert in the Hantzsch reaction (which specifically requires the
nucleophile). You are effectively running the reaction with 0.7 equivalents of thioamide. -
Action: Purify the starting material or adjust stoichiometry based on quantitative NMR (qNMR).
Part 4: Analytical Validation & QC Workflow
Before committing valuable precursors to a reaction, validate your OPET batch using this logic flow.
Quality Control Decision Tree
Figure 2: Rapid QC decision tree. Visual inspection is the first line of defense; TLC confirms purity.
Validation Protocols
1. Thin Layer Chromatography (TLC)
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Diagnostic:
-
Thioamide (Product): Lower
(more polar due to ). -
Amide (Impurity): Distinct
shift. -
Tip: Use a stain like Palladium Chloride (
) . Sulfur compounds will turn yellow/brown instantly, while the oxygen-amide impurity will not stain as intensely.
-
2. 1H-NMR Check
-
Solvent:
or . -
Key Signal: Look for the broad singlets of the
protons. In the thioamide, these are typically shifted downfield (broad, ~9-10 ppm) compared to the amide due to the anisotropy of the bond. -
Impurity Check: Look for a sharp singlet around 10.5-11.0 ppm (carboxylic acid proton from complete hydrolysis to phenylglyoxylic acid, rare but possible) or new aromatic multiplets indicating dimerization.
References
-
Hantzsch Thiazole Synthesis Mechanism & Reagents
-
Hydrolysis Kinetics of Thioamides
-
Storage of Phenylglyoxylic Acid Deriv
-
Source: MedChemExpress (MCE).[3] Phenylglyoxylic acid Storage & Solubility.
-
-
Thioamide Stability and Reactivity
- Source: Wikipedia / Organic Chemistry Portal. Thioamide Functional Group Properties.
-
URL:[Link]
Sources
Technical Support Center: Enhancing the Solubility of 2-Oxo-2-phenylethanethioamide
Welcome to the technical support center for researchers working with 2-Oxo-2-phenylethanethioamide. This guide, developed by our Senior Application Scientists, provides in-depth technical advice, troubleshooting guides, and validated protocols to address solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing 2-Oxo-2-phenylethanethioamide for biological assays?
2-Oxo-2-phenylethanethioamide, like many small molecule drug candidates, presents a solubility challenge due to its chemical structure. The presence of a phenyl ring contributes to its lipophilic (fat-loving) nature, which generally leads to poor aqueous solubility. While the thioamide and ketone moieties add some polarity, the overall molecule is expected to be hydrophobic. Low aqueous solubility can lead to several issues in biological assays, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[1][2]
Q2: What is the recommended first step for dissolving 2-Oxo-2-phenylethanethioamide?
The universally accepted starting point for a compound with unknown solubility is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose, capable of dissolving a wide array of both polar and nonpolar compounds.[4][5][6] The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted and then further diluted into the final aqueous assay buffer, ensuring the final DMSO concentration remains non-toxic to cells (typically <0.5%).[4][7]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what should I do?
This common phenomenon is known as "solvent shock" or "precipitation upon dilution."[8] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.
To address this, consider the following:
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try testing a lower concentration range.[8]
-
Perform Serial Dilutions in DMSO: Before diluting into the aqueous buffer, perform your serial dilutions in 100% DMSO. This ensures that when you add a small aliquot to the final buffer, the compound is already at a lower concentration, reducing the severity of the solvent shock.[9]
-
Optimize the Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly while vortexing or swirling to promote rapid mixing and dispersion.[8] It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[9]
Q4: How might the pH of my assay buffer affect the solubility of 2-Oxo-2-phenylethanethioamide?
The solubility of many compounds is pH-dependent.[10] The thioamide functional group has a proton (N-H) that is weakly acidic. While specific data is unavailable for this exact molecule, related thioamides show altered physiochemical properties based on their environment.[11] Similarly, the α-keto group can also be influenced by pH.
-
Acidic Conditions: In a more acidic buffer (lower pH), the nitrogen of the thioamide could potentially be protonated, which may or may not improve solubility.
-
Basic Conditions: In more basic conditions (higher pH), the thioamide proton could be removed, forming an anion that is likely more soluble in aqueous media.
It is advisable to experimentally determine the compound's solubility in a small range of pH values around your assay's physiological pH (e.g., pH 6.5, 7.4, 8.0), if your assay can tolerate such changes.[12]
Advanced Solubilization Strategies
If optimizing solvent concentration and dilution techniques is insufficient, more advanced formulation strategies may be necessary.
Q5: Can co-solvents be used to improve solubility in the final assay medium?
Yes, using a co-solvent system is a common strategy.[13] In addition to the DMSO from your stock solution, you can include other water-miscible solvents in your final assay buffer. However, you must always validate the tolerance of your specific assay to each co-solvent.
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Less toxic than DMSO for some cell lines, but also a less powerful solvent. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A viscous polymer that can enhance solubility but may affect some enzyme kinetics. |
| Glycerol | 1-5% | Often used to increase viscosity and can help keep compounds in solution.[7] |
Q6: What are cyclodextrins and can they help solubilize 2-Oxo-2-phenylethanethioamide?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[14] They can encapsulate poorly soluble molecules, like 2-Oxo-2-phenylethanethioamide, within their hydrophobic core, forming an "inclusion complex" that is soluble in water.[15][16][17]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[15][18]
-
Application: You can prepare your final assay buffer with a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM) before adding your compound's DMSO stock. The optimal ratio of cyclodextrin to compound often needs to be determined empirically.[19]
Q7: Can surfactants be used to prevent precipitation?
Yes, surfactants (surface-active agents) can significantly increase the solubility of hydrophobic drugs.[20][21] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can sequester your compound away from the aqueous environment, thus increasing its apparent solubility.[22]
-
Common Non-ionic Surfactants: Polysorbates like Tween® 20 or Tween® 80, and Pluronics® like F-68 are often used in biological assays at low concentrations (typically 0.01% - 0.1%).
-
Caution: Surfactants can interfere with assays, particularly those involving proteins or membranes, and can be cytotoxic at higher concentrations. Always run a vehicle control with the surfactant alone to check for assay interference.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of 2-Oxo-2-phenylethanethioamide (MW: 165.22 g/mol ).
Materials:
-
2-Oxo-2-phenylethanethioamide powder
-
Anhydrous, sterile-filtered DMSO[5]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.001 L × 165.22 g/mol = 0.0016522 g = 1.65 mg
-
Weigh Compound: Aseptically weigh out 1.65 mg of the compound and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly for 2-5 minutes. If the compound is difficult to dissolve, gentle warming (37°C) or sonication in a water bath for 5-10 minutes can be applied.[3]
-
Inspect and Store: Visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical solubility limit of your compound in your specific biological buffer.
Materials:
-
10 mM DMSO stock of 2-Oxo-2-phenylethanethioamide
-
Your specific aqueous assay buffer
-
96-well clear, flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Plate: Add 198 µL of your assay buffer to several wells in a column of the 96-well plate. To another set of wells, add 200 µL of buffer to serve as a blank.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well containing 198 µL of buffer. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 1:2 serial dilution down the column by transferring 100 µL from the first well into the next well (which contains 100 µL of buffer, pre-added for this step), and so on.
-
Control Well: Prepare a vehicle control well containing 198 µL of buffer and 2 µL of DMSO (1% final concentration).
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Measure Turbidity: Visually inspect the plate for any signs of precipitation. Then, measure the absorbance (turbidity) of each well at 620 nm.
-
Analyze Data: The concentration at which the absorbance begins to rise significantly above the vehicle control is the approximate kinetic solubility limit.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Powder does not dissolve in 100% DMSO. | The compound has extremely low solubility, or the solvent has absorbed water. | 1. Use fresh, anhydrous DMSO. 2. Try gentle heating (37°C) or sonication.[3] 3. Test alternative solvents like N,N-Dimethylformamide (DMF). |
| Precipitate forms immediately upon dilution in buffer. | "Solvent shock"; final concentration exceeds aqueous solubility. | 1. Lower the final assay concentration.[8] 2. Add the DMSO stock to the buffer slowly while mixing vigorously. 3. Perform serial dilutions in DMSO first before the final aqueous dilution.[9] |
| Solution is clear initially but becomes cloudy over time during incubation. | The compound is supersaturated and slowly precipitating. It may also be unstable or interacting with media components. | 1. Use the prepared solutions immediately. 2. Lower the final concentration below the determined kinetic solubility limit. 3. Evaluate potential interactions with media components (e.g., serum proteins).[8] |
| Inconsistent results between experiments. | Compound precipitation in stock solution due to improper storage or freeze-thaw cycles. | 1. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 2. Before use, thaw the aliquot completely and vortex well to redissolve any precipitate.[2] |
Visualization of Workflows
Below are diagrams illustrating key experimental processes.
Caption: Workflow for preparing compound solutions.
Caption: Troubleshooting workflow for compound precipitation.
References
-
SYNTHESIS CHARACTERIZATION AND BIOLOGICAL SCREENING OF ORGANOTIN (IV) COMPLEXES OF HETEROCYCLIC THIOAMIDES. (n.d.). Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Journals. Retrieved from [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). Charles River. Retrieved from [Link]
-
Complex formation typically achieves rapid equilibrium between free drug, free cyclodextrin, and drug-cyclodextrin complex in solution. (2025, October 17). World Pharma Today. Retrieved from [Link]
-
Unlocking the potential of the thioamide group in drug design and development View supplementary material. (2024, December 2). ResearchGate. Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026, February 2). Catalysts. Retrieved from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. Retrieved from [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021, August 26). PMC. Retrieved from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]
-
S-methyl 2-oxo-2-phenylethanethioate - C9H8O2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]
-
2-(2-(2-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020, February 15). PMC. Retrieved from [Link]
-
Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. (n.d.). PMC. Retrieved from [Link]
-
2-Oxo-2-phenylethyl 2-phenylacetate | C16H14O3 | CID 872782. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. (2025, October 15). EPA. Retrieved from [Link]
-
Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide... (n.d.). ResearchGate. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
pH and solubility (video) | Equilibrium. (n.d.). Khan Academy. Retrieved from [Link]
Sources
- 1. Synthesis of α-Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones Using Elemental Sulfur [organic-chemistry.org]
- 2. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. THIOPHENE-2-CARBOXYLIC ACID (2-OXO-2-PHENYL-ETHYL)-AMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 17. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]
- 18. Compound N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide -... [chemdiv.com]
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- 21. chemsynthesis.com [chemsynthesis.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Oxo-2-phenylethanethioamide for Pharmaceutical Research and Development
Abstract
2-Oxo-2-phenylethanethioamide, a key α-oxothioamide, serves as a versatile building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of their underlying mechanisms, experimental protocols, and performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific laboratory capabilities, desired scale, and purity requirements. We will delve into the classic Willgerodt-Kindler reaction and its modern modifications, as well as alternative pathways involving α-oxodithioesters and α-oxoketene dithioacetals.
Introduction: The Significance of 2-Oxo-2-phenylethanethioamide
2-Oxo-2-phenylethanethioamide, also known as phenylglyoxylthioamide, is a valuable intermediate in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of medicinally important molecules. The reactivity of the α-oxo-thioamide functionality allows for diverse chemical transformations, making it a powerful tool for generating molecular complexity and exploring novel chemical space in drug discovery programs. For instance, it has been utilized in the synthesis of thiazoles, 1,2,4-thiadiazoles, and other heterocyclic systems of therapeutic interest.[1][2][3]
This guide will compare and contrast the most prominent methods for synthesizing 2-oxo-2-phenylethanethioamide, providing a framework for informed decision-making in the laboratory.
The Willgerodt-Kindler Reaction: A Classic Approach
The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding terminal amides or thioamides.[4][5] The Kindler modification, which employs elemental sulfur and a secondary amine (commonly morpholine), is particularly relevant for the synthesis of thioamides like 2-oxo-2-phenylethanethioamide from acetophenone.[4][6]
Mechanistic Insights
The reaction proceeds through a series of complex intermediates. The initial step involves the formation of an enamine from the ketone and the secondary amine.[5][6] This enamine then reacts with elemental sulfur. The subsequent rearrangement cascade is thought to involve the migration of the carbonyl group to the end of the alkyl chain, ultimately leading to the formation of the thioamide.[5][7]
Experimental Protocol: A Representative Procedure
A typical procedure for the Willgerodt-Kindler synthesis of 2-oxo-2-phenylethanethioamide from acetophenone is as follows:
-
Reaction Setup: To a round-bottom flask, add acetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (3.0 eq) in a suitable solvent such as dimethylformamide (DMF).[8]
-
Reaction Conditions: The reaction mixture is typically heated to reflux. However, some procedures report the reaction proceeding to completion at room temperature.[8]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Performance and Considerations
The Willgerodt-Kindler reaction is a robust method, but it can suffer from drawbacks such as harsh reaction conditions (high temperatures), long reaction times, and the formation of byproducts, which can complicate purification.[7] The use of microwave irradiation has been shown to significantly reduce reaction times.[9]
Synthesis via α-Oxodithioesters: A More Versatile Route
A more contemporary and often higher-yielding approach involves the use of α-oxodithioesters as precursors. This method offers greater flexibility in substrate scope and generally proceeds under milder conditions.
Mechanistic Pathway
This synthesis is a two-step process. First, an α-oxodithioester is prepared, typically from the corresponding methyl ketone. The α-oxodithioester is then reacted with an amine source, such as ammonium chloride, to afford the desired α-oxothioamide.[3][10]
Experimental Protocol
3.2.1. Preparation of the α-Oxodithioester Intermediate
-
Starting Material: Begin with the appropriate methyl ketone (e.g., acetophenone).[11]
-
Reaction: The ketone is reacted with a base and carbon disulfide, followed by an alkylating agent (e.g., methyl iodide) to form the α-oxodithioester.[12]
3.2.2. Conversion to 2-Oxo-2-phenylethanethioamide
-
Reaction Setup: The α-oxodithioester (1.0 eq) is dissolved in a solvent like acetonitrile.[3]
-
Reagents: Ammonium chloride (NH₄Cl) and a base such as sodium acetate are added to the solution.[3]
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Performance and Advantages
This route generally provides good to excellent yields of the desired α-oxothioamide.[3] It avoids the harsh conditions of the Willgerodt-Kindler reaction and is more amenable to a wider range of substrates with various functional groups.[11]
Alternative Synthetic Strategies
While the Willgerodt-Kindler reaction and the α-oxodithioester route are the most common, other methods for the synthesis of 2-oxo-2-phenylethanethioamide have been reported.
From α-Oxoketene Dithioacetals
α-Oxoketene dithioacetals can also serve as precursors to α-oxothioamides. These starting materials can be prepared from the reaction of ketones with a strong base, carbon disulfide, and an alkylating agent.[13] Subsequent reaction with an amine source can yield the desired product. This method is related to the α-oxodithioester route and offers similar advantages in terms of mild reaction conditions.
Comparative Analysis of Synthesis Routes
| Parameter | Willgerodt-Kindler Reaction | α-Oxodithioester Route | α-Oxoketene Dithioacetal Route |
| Starting Materials | Aryl alkyl ketones (e.g., acetophenone) | Methyl ketones | Ketones |
| Key Reagents | Elemental sulfur, secondary amine (e.g., morpholine) | Carbon disulfide, alkylating agent, ammonium source | Carbon disulfide, alkylating agent, amine source |
| Reaction Conditions | Often harsh (high temperatures), can be long | Generally mild (room temperature to gentle heating) | Mild |
| Yield | Variable, can be moderate to good | Good to excellent | Generally good |
| Substrate Scope | Can be limited by harsh conditions | Broad | Broad |
| Purification | Can be challenging due to byproducts | Generally straightforward | Generally straightforward |
| Key Advantages | Classic, well-established method | High yields, mild conditions, good functional group tolerance | Mild conditions, versatile starting materials |
| Key Disadvantages | Harsh conditions, potential for byproducts, long reaction times | Requires preparation of an intermediate | Requires preparation of an intermediate |
Visualization of Synthetic Pathways
Willgerodt-Kindler Reaction Pathway
Caption: Willgerodt-Kindler synthesis of 2-oxo-2-phenylethanethioamide.
α-Oxodithioester Route
Caption: Synthesis via an α-oxodithioester intermediate.
Conclusion and Recommendations
The choice of synthetic route for 2-oxo-2-phenylethanethioamide depends heavily on the specific needs of the researcher.
-
For large-scale synthesis where cost of starting materials is a primary concern, the Willgerodt-Kindler reaction using acetophenone may be attractive, especially if optimized with microwave heating to reduce reaction times.
-
For medicinal chemistry applications where a high degree of purity and functional group tolerance is required, the α-oxodithioester route is generally superior. It offers milder reaction conditions and consistently higher yields, facilitating the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
-
The α-oxoketene dithioacetal route provides a viable alternative with similar benefits to the α-oxodithioester method.
Ultimately, a careful evaluation of the available resources, desired scale, and purity requirements will guide the selection of the optimal synthetic strategy. The information presented in this guide provides a solid foundation for making that informed decision.
References
-
Kassehin, U. C., Gbaguidi, F. A., Kapanda, C. N., & Poupaert, J. H. (n.d.). Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide (5) from acetophenone (1). In Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. ResearchGate. Retrieved from [Link]
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Advances, 13(8), 5235–5247. [Link]
-
(n.d.). Synthesis and applications of α-oxothioamides. ResearchGate. Retrieved from [Link]
-
Brown, E. V. (n.d.). The Willgerodt Reaction. Synthesis, 1975(06), 358–375. [Link]
-
Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements, 190(7), 711-718. [Link]
-
Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. (2025). ChemistrySelect, 8(40). [Link]
-
Willgerodt rearrangement. (2023, November 13). In Wikipedia. [Link]
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Advances, 13(8), 5235–5247. [Link]
-
Synthesis of 2‐oxo‐ethanimidothioates 1 a–g. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. (2013). Tetrahedron, 69(36), 7647-7665. [Link]
-
(n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. Retrieved from [Link]
-
Willgerodt‐Kindler Reac1on. (2009, January 30). MSU Chemistry. Retrieved from [Link]
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- 10. pubs.rsc.org [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
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- 13. baselius.ac.in [baselius.ac.in]
A Comparative Guide to the Purity Validation of 2-Oxo-2-phenylethanethioamide by HPLC and NMR
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of 2-oxo-2-phenylethanethioamide purity. The methodologies and interpretations presented herein are grounded in established scientific principles and regulatory expectations, offering a framework for robust analytical characterization.
Introduction to 2-Oxo-2-phenylethanethioamide and the Imperative of Purity
2-Oxo-2-phenylethanethioamide, a thioamide derivative, is a valuable building block in organic synthesis. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and misleading experimental data. The most common route to its synthesis is the Willgerodt-Kindler reaction, which, while effective, can introduce a variety of impurities.[1][2][3][4][5] These can include unreacted starting materials like acetophenone, the corresponding oxo-amide (2-oxo-2-phenylacetamide) due to hydrolysis, and other reaction byproducts.[2] This guide will explore how HPLC and NMR can be synergistically employed to detect, identify, and quantify such impurities, thereby ensuring the fitness of 2-oxo-2-phenylethanethioamide for its intended use.
The Analytical Gauntlet: A Workflow for Purity Validation
A comprehensive purity assessment relies on a structured analytical workflow. The following diagram illustrates the logical progression from sample preparation to data interpretation for both HPLC and NMR techniques.
Caption: Overall workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerhouse for separating and quantifying components in a mixture. For 2-oxo-2-phenylethanethioamide, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard. This approach is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process, guided by the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A C18 column is a common and effective choice for the separation of moderately polar compounds like 2-oxo-2-phenylethanethioamide. The non-polar stationary phase allows for good retention and separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. A gradient is crucial for a stability-indicating method as it can resolve compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are detected.
-
Detection: UV detection is suitable for 2-oxo-2-phenylethanethioamide due to the presence of a chromophore in its structure. The selection of an appropriate wavelength (e.g., the λmax of the compound) maximizes sensitivity.
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol is a representative example for the purity determination of 2-oxo-2-phenylethanethioamide.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve 2-oxo-2-phenylethanethioamide reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the 2-oxo-2-phenylethanethioamide sample in the diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
4. System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability parameters meet the acceptance criteria (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000). This is a critical self-validating step to ensure the chromatographic system is performing correctly, as outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621>.[1][5][6][7]
5. Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Key steps in the HPLC analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Identifier
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides a fingerprint of the molecule, allowing for the identification of the main component and any impurities present.
Causality Behind Experimental Choices in NMR Analysis
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is essential. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds like 2-oxo-2-phenylethanethioamide. The choice of solvent can sometimes help to resolve overlapping signals.
-
Internal Standard (for qNMR): For accurate quantification, a stable, non-reactive internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is required. Maleic acid or 1,4-dinitrobenzene are potential candidates.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of the nuclei between scans. This is a critical self-validating aspect of a qNMR experiment.
Experimental Protocol: ¹H NMR for Purity Assessment
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-oxo-2-phenylethanethioamide sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For qNMR, also add a precisely weighed amount of a suitable internal standard.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 30 seconds for quantitative analysis.
4. Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and any identified impurities. The purity can be estimated by comparing the integral of the analyte's characteristic peaks to the integrals of impurity peaks.
-
For qNMR, the purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Key steps in the NMR analytical workflow.
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR offer unique advantages and have limitations in the context of purity validation for 2-oxo-2-phenylethanethioamide.
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | - High sensitivity (can detect trace impurities).- Excellent separation efficiency for complex mixtures.- Well-established and widely available technique. | - Provides unambiguous structural information.- Can identify unknown impurities.- qNMR is a primary ratio method, not requiring a reference standard of the analyte. |
| Limitations | - Requires a reference standard for each impurity for accurate quantification.- Co-elution of impurities can lead to inaccurate results.- Does not provide structural information on its own. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate interpretation and quantification.- Requires a relatively pure sample for straightforward analysis. |
| Primary Application | Quantitative analysis of known impurities and degradation products. | Identification of the main component and unknown impurities; absolute quantification (qNMR). |
Synergistic Power: An Integrated Approach
The most robust approach to purity validation involves the complementary use of both HPLC and NMR. HPLC provides the high-sensitivity separation and quantification of impurities, while NMR confirms the identity of the main component and can help to identify any unknown impurities that are detected by HPLC.
For example, if an unknown peak is observed in the HPLC chromatogram, the fraction corresponding to that peak can be collected and analyzed by NMR to elucidate its structure. This integrated approach provides a comprehensive and defensible purity assessment.
Conclusion
The validation of 2-oxo-2-phenylethanethioamide purity is a critical step in ensuring the quality and reliability of research and development activities. Both HPLC and NMR are indispensable tools in this process, each offering unique and complementary information. A well-developed, stability-indicating HPLC method provides the foundation for sensitive and accurate quantification of impurities, while NMR serves as the ultimate arbiter of structural identity. By understanding the principles, strengths, and limitations of each technique, and by employing them in a synergistic manner, researchers can be confident in the purity of their materials, leading to more robust and reproducible scientific outcomes.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Reich, H. J. (2022). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development.
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
- Wegler, R., & Kühle, E. (1963). The Willgerodt-Kindler Reaction. Angewandte Chemie International Edition in English, 2(4), 185-194.
- Brown, E. V. (1960). The Willgerodt Reaction. Synthesis, 1960(04), 97-106.
- Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
- Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Über die Überführung von Ketonen in Thioamide. Justus Liebig's Annalen der Chemie, 431(1), 187-230.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
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- 3. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
Operational Disposal Guide: 2-Oxo-2-phenylethanethioamide
Executive Summary & Chemical Profile[1][2]
2-Oxo-2-phenylethanethioamide (also known as Benzoylthioformamide or 2-Phenyl-2-oxo-thioacetamide ) is a specialized synthetic intermediate often utilized in the synthesis of sulfur-containing heterocycles (e.g., thiazoles) or as a product of the Willgerodt–Kindler reaction.[1]
Unlike standard organic waste, this compound presents a dual hazard profile: toxicity associated with the thioamide moiety and the potential evolution of Hydrogen Sulfide (
Chemical Identity Table
| Parameter | Data |
| CAS Number | 645-54-5 |
| IUPAC Name | 2-Oxo-2-phenylethanethioamide |
| Synonyms | Benzoylthioformamide; |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| Physical State | Yellow to Orange Solid |
| Melting Point | 96–98 °C |
| Key Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Stench, |
Critical Hazards & Mechanism of Action
To dispose of this chemical safely, you must understand its reactivity.[1][2] The thioamide group (
-
Acid Sensitivity: In the presence of strong acids or acidic waste streams (pH < 4), the thioamide bond can hydrolyze, releasing Hydrogen Sulfide (
) , a neurotoxic gas that causes olfactory fatigue (loss of smell) at dangerous concentrations.[1] -
Nucleophilic Instability: The
-keto position increases the electrophilicity of the molecule, making it reactive toward nucleophiles (amines, thiols) found in mixed organic waste containers.[1] -
Stench: Like many organosulfur compounds, it possesses a characteristic disagreeable odor that can permeate laboratory spaces if not properly contained.[1]
Disposal & Deactivation Protocols
A. Bulk Solid Disposal (Stock Chemical)
Do not attempt to chemically deactivate large quantities (>5g) of stock material in the lab. The exotherm and sulfur release can be unpredictable.[1]
-
Segregation: Keep separate from oxidizers and acids.[1]
-
Packaging: Transfer the material into a screw-top HDPE or glass container.
-
Secondary Containment: Place the primary container inside a clear plastic bag (4-mil thickness) and seal it to contain odors.
-
Labeling: Affix a hazardous waste label with the following specific callouts:
B. Glassware & Spill Residue Decontamination (Oxidative Deactivation)
For cleaning glassware or treating minor spill residues, an oxidative destruction method is required to convert the thioamide sulfur into a non-volatile sulfonate or sulfate.[1]
Reagent: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide (3%).[1]
Protocol:
-
Preparation: Work in a fume hood.
-
Application: Soak glassware or spill area with the oxidant.[1]
-
Reaction: Allow to stand for 30 minutes. The oxidant attacks the
bond. -
Disposal: Rinse the deactivated solution with copious water into the Non-Halogenated Organic waste stream (if solvent-heavy) or drain (if permitted by local EHS for trace amounts of bleach/sulfate).[1]
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste stream segregation logic preventing acid-catalyzed hydrolysis.
Emergency Spill Response Workflow
In the event of a powder spill outside the fume hood:
Figure 2: Step-by-step spill response emphasizing oxidative decontamination.
Storage & Compatibility Matrix
To prevent accidental degradation or hazardous evolution before disposal, adhere to this compatibility matrix.
| Chemical Class | Compatibility | Action/Risk |
| Strong Acids (HCl, H2SO4) | INCOMPATIBLE | DANGER: Evolves |
| Strong Oxidizers (Nitrates, Peroxides) | INCOMPATIBLE | Risk of uncontrolled exothermic reaction (sulfur oxidation).[1] |
| Strong Bases (NaOH) | CAUTION | Rapid hydrolysis to benzoate and sulfide salts.[1] |
| Reducing Agents | CAUTION | Potential reduction to amines/thiols.[1] |
References
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 12613 (Thiobenzamide derivatives).[1] Retrieved from [Link][1]
-
Princeton University EHS. (2022).[1] Waste Disposal: Malodorous Compounds (Thio-compounds).[1] Retrieved from [Link][1]
-
University of Washington EHS. (2023).[1] Managing Potentially Explosive and Reactive Chemicals (Sulfur donors).[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
